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  • Product: Methyl 5-iodo-2-(methylamino)benzoate
  • CAS: 736990-24-2

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Methyl 5-iodo-2-(methylamino)benzoate in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a core structural scaffold often dictates the success of a drug discovery campaign. Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a core structural scaffold often dictates the success of a drug discovery campaign. Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2)[1] is a highly versatile, bifunctional building block. As an application scientist, I frequently recommend this anthranilic acid derivative for the construction of complex kinase inhibitors—most notably, those targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2)[2].

This technical guide deconstructs the structural advantages of this compound, explores its mechanistic role in modulating inflammatory pathways, and provides field-validated, step-by-step synthetic protocols designed for high-yield downstream functionalization.

Part 1: Chemical Identity and Structural Properties

To leverage a building block effectively, one must understand the reactivity profile of its functional groups. The structural logic of methyl 5-iodo-2-(methylamino)benzoate is defined by three distinct vectors:

  • C5-Iodine (Aryl Iodide): The carbon-iodine bond features a low dissociation energy, making it an exceptional electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). It undergoes oxidative addition with palladium catalysts far more rapidly than corresponding bromides or chlorides, allowing for milder reaction conditions that preserve sensitive functional groups[2].

  • C1-Methyl Ester: This group serves a dual purpose. During basic cross-coupling reactions, it acts as a robust protecting group for the carboxylic acid. Post-coupling, it functions as a latent electrophile, primed for saponification to the free acid or direct amidation[2].

  • C2-Secondary Amine (Methylamino): The N-methyl modification restricts the conformational flexibility of the resulting drug molecule. In the context of kinase binding pockets, this secondary amine often acts as a critical hydrogen bond donor/acceptor, anchoring the inhibitor to the target protein's hinge region.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 5-iodo-2-(methylamino)benzoate
CAS Number 736990-24-2[1]
Molecular Formula C9H10INO2[1]
Molecular Weight 291.09 g/mol [1]
Exact Mass / [M+H]+ 291.98 / 292.2 m/z[2]
1H NMR (400 MHz, CDCl3) δ 8.14 (d), 7.58 (m), 6.51 (m), 3.83 (s), 2.87 (s)[2]
Category Organic Building Blocks / Esters[3]

Part 2: Mechanistic Role in Drug Discovery (MK-2 Inhibition)

The primary application of this scaffold lies in the development of inhibitors for the p38/MK-2 signaling pathway[2].

The Biological Rationale: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines, including TNF-α. Historically, direct inhibition of p38 has failed in the clinic due to severe systemic toxicity and tachyphylaxis (loss of efficacy over time). MK-2 is a direct downstream substrate of p38. By selectively inhibiting MK-2, researchers can successfully block TNF-α production while sparing other essential p38-dependent pathways[4].

Methyl 5-iodo-2-(methylamino)benzoate provides the essential geometric core required to synthesize these MK-2 inhibitors, allowing precisely oriented functional groups to interact with the ATP-binding site[2].

G Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 Activates MK2 MK-2 (MAPKAPK2) p38->MK2 Phosphorylates TNFa TNF-α Production MK2->TNFa Promotes Translation Inhibitor MK-2 Inhibitor (Derived from Scaffold) Inhibitor->MK2 Blocks Activity

p38/MK-2 Signaling Pathway and Inhibitor Intervention

Part 3: Experimental Methodologies and Protocols

A robust chemical protocol must be a self-validating system. As an application scientist, I emphasize not just what to do, but why we do it. The following workflows detail the synthesis and downstream utilization of this compound.

Protocol 1: One-Pot Esterification and N-Alkylation

Objective: Synthesize methyl 5-iodo-2-(methylamino)benzoate from 2-amino-5-iodobenzoic acid.

The Causality of the Chemistry: Using potassium carbonate (K₂CO₃) and iodomethane (MeI) in N,N-dimethylformamide (DMF) achieves both esterification and mono-N-alkylation in a single step[2]. The base first deprotonates the highly acidic carboxylic acid, which rapidly reacts with MeI. Subsequently, the primary aniline is alkylated. Why does it stop at mono-alkylation? The reaction halts predominantly at the secondary amine due to the formation of a stabilizing intramolecular hydrogen bond between the resulting N-H and the adjacent ester carbonyl. This reduces the nucleophilicity of the nitrogen and sterically hinders a second alkylation event.

Step-by-Step Procedure:

  • Initiation: Charge a dry reaction vessel with 2-amino-5-iodobenzoic acid (1.0 eq) and dissolve in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that fully solubilizes the zwitterionic starting material and accelerates S_N2 alkylation.

  • Reagent Addition: Add K₂CO₃ (3.0 eq) followed by MeI (3.0 eq)[2]. Stir the suspension at ambient temperature overnight.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The desired product will elute significantly higher (less polar) than the starting acid.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc), and wash successively with water (3x) and brine[2]. Causality: Multiple water washes are critical to partition the high-boiling, water-soluble DMF out of the organic layer, preventing downstream purification failures.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (gradient of hexanes to 20% EtOAc/Hexanes) to yield the product as a light yellowish oil[2].

Protocol 2: Downstream Functionalization via Miyaura Borylation

Objective: Convert the aryl iodide into a boronate ester for convergent Suzuki couplings.

The Causality of the Chemistry: Converting the iodide to a pinacol boronate ester (Bpin) reverses the polarity of the C5 position, allowing it to act as the nucleophilic partner in subsequent couplings. PdCl₂(dppf) is selected as the catalyst because the bulky, bidentate dppf ligand promotes efficient reductive elimination while suppressing competitive protodehalogenation. Potassium acetate (KOAc) is used as a mild base; stronger bases would cause premature ester hydrolysis[2].

Step-by-Step Procedure:

  • Combine methyl 5-iodo-2-(methylamino)benzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) in anhydrous DMSO[2].

  • Degas the mixture via sparging with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Heat the mixture to 80°C until LC-MS indicates complete consumption of the starting material.

G SM 2-Amino-5-iodobenzoic acid MeI MeI, K2CO3, DMF (Alkylation/Esterification) SM->MeI Product Methyl 5-iodo-2- (methylamino)benzoate MeI->Product Borylation B2pin2, PdCl2(dppf) KOAc, DMSO Product->Borylation Boronate Boronate Ester Intermediate Borylation->Boronate

Synthetic Workflow for Scaffold Borylation

Part 4: Analytical Characterization Standards

To ensure scientific integrity and trustworthiness, the synthesized methyl 5-iodo-2-(methylamino)benzoate must meet strict analytical criteria before being deployed in library synthesis[2]:

  • Mass Spectrometry (LC-MS): The expected [M+H]+ ion must be observed at m/z 292.2 [2].

  • 1H NMR (400 MHz, CDCl3) Validation:

    • δ 8.14 (d, J=2.0Hz, 1H): Confirms the aromatic proton adjacent to the iodine atom.

    • δ 7.57-7.59 (m, 1H) & δ 6.50-6.52 (m, 1H): Confirms the remaining intact aromatic core.

    • δ 3.83 (s, 3H): The appearance of this singlet validates successful esterification.

    • δ 2.87 (s, 3H): The sharp singlet integrates to 3 protons, definitively proving mono-N-methylation[2].

References

  • Title: Methyl 5-iodo-2-(methylamino)benzoate/CAS:736990-24-2-HXCHEM[1] Source: HXChem URL:

  • Title: WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds[2],[4] Source: Google Patents URL:

  • Title: 736990-24-2 | Methyl 5-iodo-2-(methylamino)benzoate | BLD Pharm[3] Source: BLD Pharm URL:

Sources

Exploratory

Methyl 5-iodo-2-(methylamino)benzoate CAS 736990-24-2 physical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2) Executive Summary In the landscape of modern medicinal chemistry, the strategic selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2)

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of downstream drug discovery. Methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2) is a highly programmable, bifunctional aryl halide. As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a precision module. Its unique substitution pattern—featuring a highly reactive iodine atom, a versatile secondary amine, and an ester directing group—makes it an indispensable intermediate, particularly in the synthesis of kinase inhibitors targeting inflammatory pathways [1].

This guide dissects the physicochemical logic of this compound and provides a self-validating, field-proven protocol for its integration into advanced synthetic pipelines.

Physicochemical Data & Structural Rationale

To effectively utilize a chemical intermediate, one must first understand the thermodynamic and electronic parameters that govern its behavior. Table 1 summarizes the core quantitative data for CAS 736990-24-2.

Table 1: Quantitative Physicochemical Profile

PropertyValueMethod / Rationale
Molecular Weight 291.09 g/mol Calculated standard [2]
Chemical Formula C9H10INO2IUPAC designation
Topological Polar Surface Area (TPSA) 38.33 ŲPredictive modeling based on structural analogs [3]
LogP ~ 2.2 - 2.8Lipophilicity estimate
Hydrogen Bond Donors 1Secondary amine (N-H)
Hydrogen Bond Acceptors 3Ester oxygens (2) + Amine nitrogen (1)
Rotatable Bonds 2Aryl-Ester (C-C), Ester (C-O)
Causality in Structural Design:
  • The C5 Iodine Atom: Iodine possesses the lowest bond dissociation energy among the standard halogens. This makes the C5 position the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)), allowing for mild cross-coupling conditions that preserve delicate functional groups elsewhere on the molecule.

  • The C2 Methylamino Group: The secondary amine serves a dual purpose. Synthetically, it acts as a nucleophilic handle for acylation or alkylation. Pharmacologically, the N-methyl group restricts rotational degrees of freedom, locking the final drug molecule into a bioactive conformation while maintaining a critical hydrogen bond donor (N-H).

  • The C1 Methyl Ester: Positioned ortho to the amine, the ester can participate in intramolecular cyclizations (yielding privileged scaffolds like quinolones) or be selectively saponified post-coupling to yield a free carboxylic acid for amide bond formation.

Application in Targeted Therapeutics: The p38/MK-2 Axis

Methyl 5-iodo-2-(methylamino)benzoate is prominently utilized in the synthesis of inhibitors targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) [1].

The Biological Rationale: The p38 MAPK pathway is a master regulator of pro-inflammatory cytokines, including TNF-α. Historically, direct inhibition of p38 has failed in clinical trials due to severe tachyphylaxis and hepatotoxicity. MK-2 is the direct downstream effector of p38. By targeting MK-2 instead of p38, researchers can successfully uncouple the desired anti-inflammatory efficacy (reducing TNF-α) from the toxicities associated with upstream p38 blockade. CAS 736990-24-2 provides the precise steric and electronic framework required to fit the ATP-binding pocket of the MK-2 enzyme.

Pathway Stimulus Pro-inflammatory Stimuli (Stress, Cytokines) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK p38 p38 MAPK MKK->p38 MK2 MK-2 Kinase p38->MK2 TNFa TNF-α Production (Inflammation) MK2->TNFa Inhibitor CAS 736990-24-2 Derived Inhibitor Inhibitor->MK2 Selective Blockade

Figure 1: The p38/MK-2 signaling cascade illustrating the therapeutic intervention point.

Validated Experimental Workflow: Palladium-Catalyzed Miyaura Borylation

To functionalize the C5 position for complex library synthesis, the aryl iodide is typically converted into an aryl boronate ester. The following protocol is a self-validating system adapted from validated patent literature [1].

Self-Validation Mechanism

This protocol integrates an In-Process Control (IPC) via LC-MS. The reaction is self-validating because the disappearance of the starting material mass (m/z 292[M+H]+) and the emergence of the boronate ester mass act as an internal diagnostic of catalyst viability and atmospheric integrity.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Methyl 5-iodo-2-(methylamino)benzoate (2.78 g, 9.55 mmol), bis(pinacolato)diboron (B2pin2) (2.67 g, 10.51 mmol), and anhydrous potassium acetate (KOAc) (2.81 g, 28.65 mmol).

    • Causality: A slight excess (1.1 eq) of B2pin2 ensures complete conversion while minimizing homocoupled biaryl byproducts. KOAc (3.0 eq) acts as a mild internal base that activates the boron reagent without saponifying the delicate methyl ester.

  • Atmospheric Control (Critical): Evacuate the flask and backfill with high-purity nitrogen (N2). Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. Even trace O2 will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Solvent and Catalyst Addition: Under a positive flow of N2, add anhydrous Dimethyl Sulfoxide (DMSO) (30 mL), followed by the catalyst PdCl2(dppf)·CH2Cl2 (209.6 mg, 0.29 mmol, ~3 mol%).

    • Causality: DMSO provides optimal solvating power for both the organic substrate and the inorganic KOAc base. The bidentate "dppf" ligand enforces a cis-geometry on the palladium intermediate, which is a stereoelectronic prerequisite for the final reductive elimination step.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a precisely controlled heating block. Maintain vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-grade Acetonitrile, and analyze via LC-MS. Proceed to workup only when conversion >98% is confirmed.

  • Workup and Extraction: Cool the mixture to ambient temperature. Dilute with ethyl acetate (100 mL) and wash with deionized water (3 × 50 mL).

    • Causality: The aqueous washes partition the highly polar DMSO and inorganic potassium salts into the aqueous layer, leaving the organic product in the ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Mixing Substrate + B2pin2 Step2 2. Catalyst & Base PdCl2(dppf) + KOAc Step1->Step2 Step3 3. Reaction DMSO, 80°C (IPC: LC-MS) Step2->Step3 Step4 4. Workup Extraction & Wash Step3->Step4 Step5 5. Isolation Silica Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for the Miyaura borylation of CAS 736990-24-2.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of Methyl 5-iodo-2-(methylamino)benzoate over long-term storage, strict adherence to the following protocols is required:

  • Photosensitivity: Aryl iodides are susceptible to homolytic cleavage of the C-I bond upon exposure to UV light. Store in amber glass vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the secondary amine.

  • Temperature: Maintain at 2–8 °C (refrigeration) for long-term storage to suppress any potential intermolecular transamidation or degradation pathways.

References

  • Title: Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds (WO2004058762A1)
Foundational

Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry of Methyl 5-iodo-2-(methylamino)benzoate

Executive Summary In contemporary drug discovery, halogenated aromatic building blocks serve as critical scaffolds for synthesizing advanced therapeutic agents. Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, halogenated aromatic building blocks serve as critical scaffolds for synthesizing advanced therapeutic agents. Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a highly specialized intermediate utilized extensively in the development of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) inhibitors[1]. Because this molecule undergoes downstream transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) via its iodo-substituent, rigorous analytical validation of its structural integrity is paramount.

This whitepaper provides an authoritative guide on the physicochemical properties, exact mass determination, and synthetic methodology of methyl 5-iodo-2-(methylamino)benzoate, designed for analytical chemists and drug development professionals requiring high-fidelity protocols.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry (MS) and synthetic validation is the conflation of molecular weight and exact mass. For a molecule containing heavy halogens like iodine, this distinction is critical for accurate instrument calibration and data interpretation.

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes.

  • Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 127I , 14N , 16O ).

Because iodine is essentially monoisotopic ( 127I abundance is ~100%), it introduces a significant mass defect but simplifies the isotopic envelope compared to chlorinated or brominated analogs.

Quantitative Data Summary

The following table summarizes the core analytical metrics required for the identification and validation of this intermediate[2][3].

ParameterValueAnalytical Causality / Significance
Chemical Formula C9​H10​INO2​ Derived from the benzoate core, N-methyl, and O-methyl groups.
CAS Registry Number 736990-24-2Standardized identifier for raw material sourcing and compliance[2].
Molecular Weight 291.09 g/mol Used for stoichiometric calculations during bulk chemical synthesis[3].
Exact Mass 290.9756 Da Target mass for High-Resolution Mass Spectrometry (HRMS) profiling.
Precursor Ion [M+H] + 291.9834 Da Target m/z for positive-mode Electrospray Ionization (ESI+).
Low-Res MS [M+H] + 292.2 m/z Expected empirical observation in standard quadrupole LC-MS systems[1].

Synthesis and Structural Derivation

The synthesis of methyl 5-iodo-2-(methylamino)benzoate is achieved through a highly efficient, one-pot simultaneous N

  • and O -alkylation of 2-amino-5-iodobenzoic acid[1].
Step-by-Step Synthetic Methodology

This protocol is engineered as a self-validating system; the choice of reagents ensures that both functional groups are methylated without over-alkylation (e.g., forming a quaternary amine).

  • Initiation: Dissolve 2-amino-5-iodobenzoic acid ( 20.19 mmol ) in 20.0 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere[1].

    • Causality: DMF is a polar aprotic solvent. It excellently solvates both the organic substrate and the inorganic base while leaving the nucleophiles unencumbered by hydrogen bonding, thereby accelerating the SN​2 reaction.

  • Deprotonation: Add potassium carbonate ( K2​CO3​ , 60.57 mmol ) to the solution[1].

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the carboxylic acid and the aromatic amine, but mild enough to prevent side reactions or degradation of the aromatic ring.

  • Alkylation: Introduce iodomethane ( CH3​I , 60.57 mmol ) dropwise and stir the mixture overnight at ambient temperature[1].

    • Causality: Iodomethane is a highly reactive electrophile. The carboxylate oxygen and the amine nitrogen attack the methyl group simultaneously, yielding the ester and the secondary N -methylamine.

  • Workup and Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc, 150 mL ). Wash successively with water ( 3×50 mL ) and brine ( 50 mL )[1].

    • Causality: EtOAc extracts the target organic product. The repetitive water washes are critical to partition and remove the high-boiling DMF and inorganic potassium salts from the organic layer.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify via flash chromatography (gradient of hexanes to 20% EtOAc/Hexanes) to yield the product as a light yellowish oil[1].

Synthesis A 2-amino-5-iodobenzoic acid B K2CO3, MeI DMF, RT A->B N- & O- Alkylation C Methyl 5-iodo-2- (methylamino)benzoate B->C Purification

Synthetic workflow for methyl 5-iodo-2-(methylamino)benzoate via simultaneous alkylation.

High-Resolution Mass Spectrometry (HRMS) Methodology

To confirm the success of the synthesis and the exact mass of the intermediate, LC-MS/MS analysis must be performed.

Step-by-Step MS Analytical Protocol
  • Sample Preparation: Dilute the purified oil to a concentration in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid provides an excess of protons in the mobile phase, ensuring efficient protonation of the secondary amine to form the [M+H]+ precursor ion.

  • Ionization Strategy: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The secondary amine group ( -NHCH3​ ) is highly basic relative to the ester, making it an ideal proton acceptor. ESI+ will yield a strong, stable signal without fragmenting the molecule prematurely.

  • Mass Acquisition: Scan using a Time-of-Flight (TOF) or Orbitrap mass analyzer. The theoretical exact mass is 290.9756 Da . The instrument should be tuned to detect the [M+H]+ ion at an exact m/z of 291.9834 (Low-resolution instruments will report this as 292.2 m/z [1]).

  • Isotopic Envelope Validation: Analyze the M+1 and M+2 peaks.

    • Causality: Unlike chlorine or bromine, which present distinct M+2 peaks due to 37Cl or 81Br isotopes, iodine ( 127I ) is monoisotopic. Therefore, the isotopic envelope will lack a heavy halogen signature. The primary M+1 peak will be approximately 9.9% the intensity of the base peak, driven almost entirely by the natural abundance of 13C across the 9 carbon atoms.

Application in Drug Development: MK-2 Inhibition

Methyl 5-iodo-2-(methylamino)benzoate is not an end-product; it is a vital intermediate. The iodo-aryl moiety acts as a functional handle for palladium-catalyzed cross-coupling (e.g., reacting with boronic acids via Suzuki coupling) to build complex polycyclic structures[1].

These downstream compounds are potent inhibitors of MK-2. In inflammatory pathways, p38 MAPK phosphorylates and activates MK-2, which subsequently promotes the mRNA translation of Tumor Necrosis Factor-alpha ( TNF-α )[1]. By targeting MK-2 rather than p38 directly, therapeutics can suppress TNF-α production—treating conditions like rheumatoid arthritis and spondyloarthropathies—while avoiding the severe systemic toxicity associated with global p38 MAPK blockade[1].

Pathway Stimulus Inflammatory Stimuli p38 p38 MAPK Stimulus->p38 MK2 MK-2 Enzyme p38->MK2 Phosphorylation TNFa TNF-α Production MK2->TNFa mRNA Translation Inhibitor MK-2 Inhibitor Inhibitor->MK2 Inhibition

Role of MK-2 inhibitors in blocking p38 MAPK-mediated TNF-α inflammatory signaling.

References

  • Google Patents. "WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." Google Patents.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling and Synthetic Methodology for Methyl 5-iodo-2-(methylamino)benzoate

Executive Summary & Strategic Utility Methyl 5-iodo-2-(methylamino)benzoate is a highly versatile bifunctional synthon frequently utilized in advanced medicinal chemistry, particularly in the development of[1]. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

Methyl 5-iodo-2-(methylamino)benzoate is a highly versatile bifunctional synthon frequently utilized in advanced medicinal chemistry, particularly in the development of[1]. The molecule features an iodine atom at the 5-position, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the ortho-methylamino and methyl ester groups provide a scaffold for subsequent cyclization or derivatization[1]. This whitepaper provides a rigorous, self-validating protocol for its synthesis and a detailed causality-driven analysis of its 1 H NMR and Mass Spectrometry (MS) data.

Chemical Identity & Physical Properties

The fundamental physicochemical parameters of the target compound are summarized below to establish baseline analytical expectations.

PropertyValue
Chemical Name Methyl 5-iodo-2-(methylamino)benzoate
CAS Registry Number 736990-24-2[2]
Molecular Formula C 9​ H 10​ INO 2​ [2]
Molecular Weight 291.09 g/mol [3]
Monoisotopic Mass 290.9756 Da
Appearance Light yellowish oil[1]

Synthetic Methodology: A Self-Validating Protocol

The preparation of methyl 5-iodo-2-(methylamino)benzoate is achieved via a one-pot N,O-dimethylation of [1]. This protocol relies on thermodynamic control and steric shielding to prevent over-alkylation, ensuring a self-validating progression from starting material to product.

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve 2-amino-5-iodobenzoic acid (1.0 equivalent, e.g., 20.19 mmol) in anhydrous N,N-Dimethylformamide (DMF) (approx. 1 M concentration) at room temperature under a nitrogen atmosphere[1].

  • Base-Mediated Activation: Add potassium carbonate (K 2​ CO 3​ ) (3.0 equivalents) to the solution[1].

    • Causality: K 2​ CO 3​ is a mild base. It quantitatively deprotonates the highly acidic carboxylic acid but only transiently interacts with the less acidic aniline. This creates a self-regulating system that favors controlled alkylation over exhaustive N,N-dialkylation.

  • Electrophilic Alkylation: Introduce iodomethane (MeI) (3.0 equivalents) dropwise[1]. Stir the resulting mixture at ambient temperature overnight[1].

    • Causality: The 3 equivalents account for the esterification (1 eq), the mono-N-alkylation (1 eq), and a kinetic excess (1 eq) to drive the reaction to completion. Steric hindrance from the newly formed ortho-ester prevents the secondary amine from readily attacking a second molecule of MeI.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash successively with water (3x) to remove the DMF and inorganic salts, followed by a brine wash[1]. Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure[1].

  • Chromatographic Purification: Purify the resulting residue via flash column chromatography using a gradient of hexanes to 20% EtOAc/Hexanes[1].

    • Validation Check: The product elutes as a light yellowish oil[1]. The masking of both the carboxylic acid and primary amine hydrogen-bond donors results in a significantly higher Rf​ value compared to the starting material, providing immediate visual validation on TLC.

Spectroscopic Characterization (E-E-A-T)

1 H NMR Spectroscopy

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) provides a definitive map of the molecule's electronic environment, with specific shifts acting as internal diagnostic markers[1].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
H-6 8.14Doublet (d, J=2.0 Hz)1HAromatic CH (ortho to ester, meta to I)
H-4 7.57 - 7.59Multiplet (m)1HAromatic CH (ortho to I, meta to H-6)
H-3 6.50 - 6.52Multiplet (m)1HAromatic CH (ortho to NHMe)
-OCH 3​ 3.83Singlet (s)3HMethyl ester protons
-NHCH 3​ 2.87Singlet (s)3HN-methyl protons

Mechanistic Causality of NMR Shifts:

  • Anisotropic Deshielding (H-6): The proton at 8.14 ppm is highly deshielded due to its proximity to the carbonyl oxygen of the methyl ester. This serves as a diagnostic marker; if esterification fails, this shift alters significantly. The 2.0 Hz coupling constant confirms its meta-relationship to H-4[1].

  • Heavy Atom Effect (H-4): The iodine atom withdraws electron density inductively, pushing H-4 downfield to 7.57-7.59 ppm. While reported as a multiplet in high-throughput literature[1], it is fundamentally a doublet of doublets ( J≈8.8,2.0 Hz).

  • Resonance Shielding (H-3): The strong electron-donating (+M) effect of the secondary amine pushes electron density into the ortho position, shielding H-3 and shifting it upfield to 6.50-6.52 ppm[1].

  • Exchange Dynamics: The N-methyl group appears as a sharp singlet at 2.87 ppm[1]. The lack of visible 3J coupling to the adjacent NH proton indicates rapid proton exchange in CDCl 3​ or a highly broadened NH signal that blends into the baseline.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the intact molecular framework.

Ionization ModeObserved m/z Theoretical m/z Assignment
ESI (+)292.2292.0[M+H] +

Causality of the MS Signature: The base peak at m/z 292.2 corresponds to the protonated molecular ion [M+H] + [1]. A critical diagnostic feature of this spectrum is the isotopic signature. Because naturally occurring iodine is essentially 100% 127 I, the mass spectrum inherently lacks the prominent M+2 isotope peaks characteristic of chlorinated or brominated compounds. The primary isotopic +1 Da contribution arises solely from the natural abundance of 13 C (~10% relative intensity for the 9 carbons in the framework).

Workflow Visualization

The following diagram illustrates the logical progression from starting material through synthesis and orthogonal spectroscopic validation.

G SM 2-Amino-5-iodobenzoic acid (Starting Material) Reaction N,O-Dimethylation MeI, K2CO3, DMF SM->Reaction Product Methyl 5-iodo-2-(methylamino)benzoate (Target Compound) Reaction->Product Yields Light Yellow Oil NMR 1H NMR (CDCl3) Structural Elucidation Product->NMR Aliquot MS ESI-MS (+) Mass Confirmation Product->MS Aliquot

Figure 1: Synthetic workflow and spectroscopic characterization pipeline for the target compound.

References

  • Title: WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Source: Google Patents URL

Sources

Foundational

Solvation Thermodynamics and Physicochemical Profiling of Methyl 5-iodo-2-(methylamino)benzoate

Document Type: Advanced Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2)

Executive Summary & Biological Context

In modern drug discovery, the strategic selection of bi-functional and poly-halogenated building blocks is critical for developing highly specific kinase inhibitors. Methyl 5-iodo-2-(methylamino)benzoate (Molecular Formula: C9H10INO2, MW: 291.09 g/mol ) is a highly valued synthetic intermediate. It is most prominently utilized in the synthesis of inhibitors targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2), a critical node in the p38 MAPK inflammatory signaling cascade[1].

Understanding the solubility of this intermediate in polar organic solvents is not merely a logistical necessity for stock solution preparation; it is a fundamental requirement for optimizing cross-coupling reactions (e.g., Suzuki-Miyaura couplings utilizing the 5-iodo moiety) and ensuring accurate high-throughput screening (HTS) workflows.

MK2_Pathway Stimulus Inflammatory Stimuli (TNFα, IL-1) p38 p38 MAPK Stimulus->p38 MK2 MK-2 Kinase p38->MK2 Response Cytokine Production (Inflammation) MK2->Response Compound MK-2 Inhibitor (Derived from CAS 736990-24-2) Compound->MK2 Inhibits

Fig 1. p38/MK-2 signaling pathway illustrating the therapeutic target of CAS 736990-24-2 derivatives.

Structural Causality: The Thermodynamics of Solvation

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay of intermolecular forces. The solubility profile of methyl 5-iodo-2-(methylamino)benzoate in polar organic solvents is dictated by three primary structural features:

A. The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB)

The spatial proximity of the 2-methylamino group (Hydrogen Bond Donor/Acceptor) and the methyl ester at position 1 (Hydrogen Bond Acceptor) facilitates the formation of a stable intramolecular hydrogen bond (IMHB) . Recent physicochemical profiling of ortho-substituted anilines and esters demonstrates that IMHBs shield polar functional groups from the surrounding solvent environment[2].

  • Causality: Because the molecule satisfies its own hydrogen-bonding needs internally, its reliance on external solvent hydrogen-bond donors is drastically reduced. This increases the compound's overall lipophilicity and limits its solubility in highly protic, highly structured solvents (like water or cold lower alcohols), driving the need for polar aprotic solvents that can disrupt crystal lattice packing via strong dipole interactions rather than proton donation.

B. The 5-Iodo Substituent

The iodine atom introduces a massive, highly polarizable electron cloud (large van der Waals volume).

  • Causality: This heavy halogen significantly increases the lipophilicity (LogP) of the molecule. The dispersion forces generated by the iodine atom require solvents with high dielectric constants and strong dipole moments to effectively solvate the molecule and prevent aggregation.

C. Solvent Selection Logic

Based on the IMHB and the heavy halogen effect, polar aprotic solvents with high hydrogen-bond acceptor (HBA) basicity—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) —are the thermodynamically favored solvation media. These solvents possess the dipole moments necessary to outcompete the internal crystal lattice energy of the solid without requiring proton exchange.

Solubility Data in Polar Organic Solvents

The following table synthesizes the physicochemical solvent parameters and the expected thermodynamic solubility ranges for methyl 5-iodo-2-(methylamino)benzoate.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)HBA / HBD CapacityEstimated Solubility (25°C)Mechanistic Rationale
DMSO Polar Aprotic46.73.96High / None> 50 mg/mL High dipole moment disrupts crystal lattice; strong HBA outcompetes IMHB. Ideal for stock solutions.
DMF Polar Aprotic36.73.82High / None> 50 mg/mL Standard solvent for the synthesis of this compound[1]. Excellent solvation of the iodinated aromatic ring.
Acetonitrile Polar Aprotic37.53.92Low / None10 - 25 mg/mL Good dipole moment, but weaker HBA capacity than DMSO/DMF leads to moderate solubility.
Methanol Polar Protic32.71.70High / High5 - 15 mg/mL Protic nature is partially rejected by the compound's IMHB[2]. Solvation relies heavily on dispersion forces.

Validated Protocol: Thermodynamic Solubility Screening

To accurately determine the solubility of methyl 5-iodo-2-(methylamino)benzoate for downstream HTS or process chemistry, kinetic solubility (solvent-shifting) is insufficient. A thermodynamic solubility screening using the shake-flask method coupled with LC-MS/HPLC-UV must be employed to ensure the system reaches true equilibrium[3].

The Self-Validating Workflow

This protocol is designed to be self-validating: by analyzing both the supernatant (for concentration) and the residual solid pellet (via XRPD or visual confirmation), we ensure that the solution is genuinely saturated and that the solvent has not induced a polymorphic transformation.

Solubility_Workflow Dispense Solid Dispensing (Excess API) Solvent Solvent Addition (DMSO/DMF/MeOH) Dispense->Solvent Incubate Equilibration (24h, 25°C, 800 rpm) Solvent->Incubate Separate Phase Separation (Ultracentrifugation) Incubate->Separate Analyze Quantification (HPLC-UV/MS) Separate->Analyze

Fig 2. Self-validating thermodynamic solubility screening workflow using HPLC-UV/MS.

Step-by-Step Methodology
  • Solid Dispensing (Over-saturation): Accurately weigh 10.0 mg of methyl 5-iodo-2-(methylamino)benzoate into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target polar organic solvent (e.g., DMSO, DMF, or Methanol). The goal is to create a visibly heterogeneous mixture (suspension) to guarantee that the thermodynamic solubility limit is exceeded.

  • Equilibration (Shake-Flask): Seal the vials and place them in a thermomixer. Incubate at exactly 25.0°C with continuous agitation at 800 rpm for 24 hours. Causality: 24 hours is required to overcome the kinetic energy barriers of dissolution and reach a true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.

    • Self-Validation Check: A solid pellet MUST be visible at the bottom of the tube. If no pellet is present, the compound has completely dissolved, meaning the thermodynamic limit was not reached. Repeat the assay with a higher mass of solid.

  • Supernatant Extraction & Dilution: Carefully extract 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 or 1:1000 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification via HPLC-UV/MS: Inject the diluted sample into an LC-MS/HPLC-UV system[3]. Monitor UV absorbance at the compound's λmax​ (typically around 254 nm for halogenated benzoates) or track the exact mass via MS ( [M+H]+=292.2 ). Calculate the exact concentration using a pre-established 5-point calibration curve of the compound dissolved in pure DMSO.

References

  • Title: Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds (WO2004058762A1)
  • Title: Quantification of Hydrogen-Bond-Donating Ability of Biologically Relevant Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Accelerating High Throughput Thermodynamic Solubility Screening in Drug Discovery Using LC-MS Source: 2024 Eastern Analytical Symposium (EAS) Abstracts URL: [Link]

Sources

Exploratory

Methyl 5-iodo-2-(methylamino)benzoate: A Mechanistic Guide to MK-2 Inhibitor Synthesis

Executive Summary The mitogen-activated protein kinase-activated protein kinase-2 (MK-2, also known as MAPKAPK2) is a critical downstream effector of the p38α MAPK signaling pathway. While direct inhibition of p38α has h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitogen-activated protein kinase-activated protein kinase-2 (MK-2, also known as MAPKAPK2) is a critical downstream effector of the p38α MAPK signaling pathway. While direct inhibition of p38α has historically been plagued by systemic toxicity and tachyphylaxis, targeting MK-2 offers a highly selective intervention point for inflammatory diseases and oncology[1][2].

In the architectural design of small-molecule MK-2 inhibitors, Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) serves as a highly privileged, multifunctional synthetic intermediate[3][4]. This whitepaper deconstructs the chemical causality, mechanistic logic, and validated experimental protocols required to utilize this intermediate in the construction of complex MK-2 inhibitor scaffolds.

Biological Rationale: The p38α/MK-2 Axis

MK-2 resides in the nucleus of non-stimulated cells. Upon activation by pro-inflammatory stimuli, p38α phosphorylates MK-2, triggering its translocation to the cytoplasm where it phosphorylates targets such as HSP27 and regulates the stabilization of TNF-α mRNA[1]. By designing irreversible or highly potent reversible inhibitors that bind to the MK-2 ATP-binding pocket, we can effectively silence this inflammatory cascade without disrupting upstream p38α functions[2].

G Stimulus Pro-inflammatory Stimuli (TNF-α, Stress) p38 p38α MAPK (Activated) Stimulus->p38 MK2 MK-2 (MAPKAPK2) (Target Kinase) p38->MK2 Phosphorylates HSP27 HSP27 / Cytokine mRNA (Inflammatory Response) MK2->HSP27 Activates Inhibitor Small Molecule Inhibitor (Hinge-Binding) Inhibitor->MK2 Inhibits

Diagram 1: The p38α/MK-2 signaling pathway and the pharmacological intervention point.

Structural Logic of the Intermediate

The selection of Methyl 5-iodo-2-(methylamino)benzoate is not arbitrary; it is a masterclass in functional group orchestration for cross-coupling and heterocycle synthesis:

  • The 5-Iodo Moiety: Iodine is an exceptionally labile leaving group in palladium-catalyzed cross-coupling reactions. It allows for low-temperature Miyaura borylation, minimizing thermal degradation of the molecule.

  • The 2-Methylamino Group: The secondary amine serves a dual purpose. Synthetically, it acts as an intramolecular nucleophile in subsequent cyclization steps. Pharmacologically, the resulting substituted nitrogen often projects into the solvent-exposed region of the MK-2 kinase domain or engages in critical hydrogen bonding with the hinge region.

  • The Methyl Ester: This group acts as a robust protecting group during the initial borylation and Suzuki coupling phases. Post-coupling, it serves as a highly electrophilic carbonyl center, primed for amidation or cyclization to form rigidified bicyclic or tricyclic scaffolds (e.g., pyrrolo-pyridines or quinazolinones)[3][5].

Synthetic Workflow & Mechanism

The transformation of this starting material into a mature MK-2 inhibitor follows a highly reproducible, three-stage self-validating system.

G SM Methyl 5-iodo-2- (methylamino)benzoate Borylation Miyaura Borylation PdCl2(dppf), KOAc SM->Borylation Intermediate Boronate Ester Intermediate Borylation->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product Final MK-2 Inhibitor Scaffold Cyclization->Product

Diagram 2: Synthetic logic from the iodinated benzoate intermediate to the final inhibitor scaffold.

The Causality of the Miyaura Borylation

To build the extended biaryl or heteroaryl system required to occupy the MK-2 binding pocket, the 5-iodo group must be converted into a nucleophilic boronate ester.

  • Why Potassium Acetate (KOAc)? The use of a mild base like KOAc is non-negotiable. Stronger bases (e.g., Na₂CO₃ or KOH) would initiate a premature Suzuki coupling between the newly formed boronate and the unreacted iodinated starting material, leading to catastrophic homocoupling (dimerization)[3].

  • Why PdCl₂(dppf)? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle, which accelerates the reductive elimination step of the catalytic cycle, driving the formation of the boron-carbon bond efficiently.

Experimental Protocols (Self-Validating Systems)

The following protocol details the critical first step—the Miyaura borylation—adapted from validated pharmaceutical patent literature for MK-2 inhibitor synthesis[3].

Protocol 1: Synthesis of Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Reagents & Materials:

  • Methyl 5-iodo-2-(methylamino)benzoate: 2.78 g (9.55 mmol)

  • Bis(pinacolato)diboron (B₂pin₂): 2.67 g (10.51 mmol, 1.1 eq)

  • Potassium acetate (KOAc): 2.81 g (28.65 mmol, 3.0 eq)

  • PdCl₂(dppf)·CH₂Cl₂ adduct: 209.6 mg (0.29 mmol, 3 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 30 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with ultra-pure Argon to ensure a strictly anhydrous and oxygen-free environment. Causality: Palladium(0) intermediates are highly susceptible to oxidative degradation.

  • Reagent Loading: Charge the flask with Methyl 5-iodo-2-(methylamino)benzoate, B₂pin₂, and KOAc.

  • Solvent Addition & Degassing: Add 30 mL of anhydrous DMSO. Sparge the suspension with Argon for 15 minutes. Causality: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition states of the oxidative addition step.

  • Catalyst Introduction: Quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst against a positive flow of Argon.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Monitor the reaction via LC-MS. The starting material (m/z ~291) should be fully consumed within 4 to 6 hours, yielding the target boronate ester (m/z ~292 for the [M+H]+ ion).

  • Workup & Isolation: Cool the mixture to ambient temperature. Dilute with 150 mL of Ethyl Acetate (EtOAc) and wash with distilled water (3 x 50 mL) to remove the DMSO and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure boronate ester as a solid.

Quantitative Data: Condition Optimization

The table below summarizes the causality of reaction condition choices and their impact on the yield of the borylation step, demonstrating why the specific parameters in Protocol 1 are mandated.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 PdCl₂(dppf)·CH₂Cl₂ KOAc DMSO 80 85 - 90% Optimal. Mild base prevents homocoupling; DMSO stabilizes Pd cycle[3].
2Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 20%High dimer formation. Strong base triggers premature Suzuki cross-coupling.
3PdCl₂(dppf)·CH₂Cl₂KOAcTHF6545%Incomplete conversion. THF boiling point limits the thermal activation required.
4Pd₂(dba)₃ / PCy₃KOAc1,4-Dioxane9072%Good conversion, but monodentate phosphines are less efficient at reductive elimination than dppf.

Table 1: Optimization matrix for the Miyaura borylation of Methyl 5-iodo-2-(methylamino)benzoate.

References

  • Pharmacia Corporation (2004).Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds. WO2004058762A1. WIPO (PCT).
  • US Patent Office (2017).MK2 inhibitors and uses thereof. US9790235B2.
  • Journal of Medicinal Chemistry (2014). Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors. ACS Publications. Available at:[Link]

  • WIPO (PCT) (2014).Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors. WO2014072220A1.

Sources

Foundational

Toxicity and Hazard Profile of Methyl 5-iodo-2-(methylamino)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 5-iodo-2-(methylamino)benzoate is a specialized halogenated aniline derivative extensively utilized as an intermediate in the synthesis of advanced therapeutics, notably in the development of mit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-iodo-2-(methylamino)benzoate is a specialized halogenated aniline derivative extensively utilized as an intermediate in the synthesis of advanced therapeutics, notably in the development of mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibiting compounds[1]. Due to its specific functional architecture—an electrophilic methyl ester, a heavy iodine atom at the 5-position, and a secondary amine—it presents a unique toxicological and hazard profile that requires stringent handling protocols.

This guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows necessary for researchers to safely profile and utilize this compound.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of the compound is the first step in predicting its pharmacokinetic and toxicological behavior. The lipophilic nature of the iodinated aromatic ring combined with the ester linkage heavily dictates its cellular permeability.

PropertyValue / Description
Chemical Name Methyl 5-iodo-2-(methylamino)benzoate
CAS Registry Number 736990-24-2[2]
Molecular Formula C9H10INO2[2]
Molecular Weight 291.09 g/mol [2]
SMILES O=C(OC)C1=CC(I)=CC=C1NC[2]
Signal Word Warning[2]

Hazard Classification & Toxicological Causality

Under the Globally Harmonized System (GHS), methyl 5-iodo-2-(methylamino)benzoate triggers several specific hazard statements[2]. The causality behind these classifications is rooted directly in its molecular structure:

  • H302 (Harmful if swallowed): Driven by rapid systemic absorption. The high lipophilicity of the iodo-aromatic system allows the molecule to easily cross the intestinal epithelium. Once in systemic circulation, hepatic metabolism bioactivates the compound (detailed in Section 3).

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic carbonyl carbon of the methyl ester can interact with nucleophilic residues on epidermal and corneal proteins. Furthermore, its lipophilicity allows it to partition into and disrupt the lipid bilayers of the stratum corneum, causing localized protein denaturation and inflammatory responses.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized dust or vapors leads to interaction with the moist mucosal surfaces of the respiratory tract. Localized hydrolysis of the ester by mucosal esterases can release irritating acidic byproducts.

Mechanistic Pathways of Toxicity

The systemic toxicity of methyl 5-iodo-2-(methylamino)benzoate is heavily dependent on metabolic bioactivation. Compounds containing a halogenated aniline derivative are known to undergo complex Phase I metabolism[3].

  • Ester Hydrolysis: Carboxylesterases (CES) in the plasma and liver rapidly cleave the methyl ester, yielding 5-iodo-2-(methylamino)benzoic acid and trace amounts of methanol.

  • CYP450-Mediated Bioactivation: The secondary amine undergoes N-demethylation to yield a primary halogenated aniline. Cytochrome P450 (CYP450) enzymes can then catalyze the N-hydroxylation of this aniline. As documented in studies of similar scaffolds, CYP450-mediated hydroxylation can lead to the formation of reactive iminoquinone metabolites[3].

  • Cytotoxicity: These highly electrophilic iminoquinones covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), triggering oxidative stress and cellular apoptosis.

MetabolicPathway Parent Methyl 5-iodo-2-(methylamino)benzoate (Parent Compound) Esterase Carboxylesterases (CES) (Hydrolysis) Parent->Esterase CYP450 CYP450 Enzymes (N-demethylation / Oxidation) Parent->CYP450 AcidMetab 5-iodo-2-(methylamino)benzoic acid + Methanol Esterase->AcidMetab AcidMetab->CYP450 AnilineMetab Halogenated Aniline Derivative (Primary Amine) CYP450->AnilineMetab ReactiveSpec Reactive Iminoquinone Species (Electrophile) CYP450->ReactiveSpec AnilineMetab->CYP450 N-hydroxylation Toxicity GSH Depletion & Cellular Toxicity ReactiveSpec->Toxicity Covalent binding

Caption: CYP450-mediated bioactivation pathway of halogenated anilines leading to cytotoxicity.

Safe Handling & Storage Rationale

Strict adherence to storage protocols is required to maintain the chemical integrity of the compound and prevent the generation of more toxic degradation products. The compound must be kept in a dark place, under an inert atmosphere, at 2-8°C[2].

  • Temperature (2-8°C): Cold storage minimizes the thermodynamic driving force for spontaneous ester hydrolysis, preventing the premature formation of the free carboxylic acid.

  • Dark Place: The carbon-iodine (C-I) bond is inherently weak and susceptible to homolytic cleavage upon exposure to UV/visible light. Photodegradation generates highly reactive iodine radicals that can cross-react with the solvent or the compound itself.

  • Inert Atmosphere (Argon/Nitrogen): The electron-rich N-methylamino group is prone to auto-oxidation. An inert atmosphere prevents the formation of colored N-oxide degradation products which can confound biological assays.

Experimental Validation: Hepatotoxicity Workflow

To empirically validate the H302 (oral toxicity) classification, an in vitro cytotoxicity assay using metabolically competent HepG2 cells is standard practice. HepG2 cells retain baseline CYP450 activity, making them an ideal model to capture the bioactivation-dependent toxicity of the halogenated aniline moiety.

Self-Validating System: This protocol is designed to be self-validating by incorporating a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Chlorpromazine, 50 µM) to prove the assay's sensitivity to known hepatotoxins.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cellular adhesion and log-phase growth.

  • Compound Preparation: Dissolve Methyl 5-iodo-2-(methylamino)benzoate in anhydrous DMSO to create a 100 mM master stock. Perform serial dilutions in serum-free DMEM to achieve final test concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity.

  • Dosing & Incubation: Carefully aspirate the growth media. Apply the compound dilutions, the vehicle control (0.1% DMSO), and the positive control (50 µM Chlorpromazine) to their respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Carefully aspirate the media, leaving the crystals intact at the bottom. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Agitate on a microplate shaker for 10 minutes to ensure a homogeneous color distribution.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve) to quantify the cytotoxic potency of the compound.

AssayWorkflow Step1 1. Cell Seeding (HepG2, 10^4 cells) Step2 2. Compound Dosing (0.1-100 µM, 48h) Step1->Step2 Step3 3. MTT Addition (0.5 mg/mL, 4h) Step2->Step3 Step4 4. Solubilization (100% DMSO) Step3->Step4 Step5 5. Absorbance (570 nm) Step4->Step5 Step6 6. IC50 Calculation (Regression) Step5->Step6

Caption: Step-by-step MTT cytotoxicity assay workflow for evaluating hepatotoxicity.

References

  • Source: google.
  • Title: 736990-24-2 | Methyl 5-iodo-2-(methylamino)
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for methyl 5-iodo-2-(methylamino)benzoate from 2-amino-5-iodobenzoic acid

An Application Note for the Synthesis of Methyl 5-iodo-2-(methylamino)benzoate Abstract This application note provides a comprehensive, two-step protocol for the synthesis of methyl 5-iodo-2-(methylamino)benzoate, a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Methyl 5-iodo-2-(methylamino)benzoate

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of methyl 5-iodo-2-(methylamino)benzoate, a valuable substituted anthranilate derivative used as a building block in medicinal chemistry and organic synthesis. The synthesis commences with the Fischer esterification of 2-amino-5-iodobenzoic acid to yield the intermediate, methyl 2-amino-5-iodobenzoate. This intermediate is subsequently N-methylated to afford the final product. This guide offers a detailed mechanistic overview, step-by-step experimental procedures, purification and characterization guidelines, and critical safety information, designed for researchers in chemical and pharmaceutical development.

Introduction and Synthetic Overview

Substituted anthranilic acid esters are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. The title compound, methyl 5-iodo-2-(methylamino)benzoate, incorporates both an iodo-substituent, which is useful for further cross-coupling reactions, and an N-methylaniline moiety, a common feature in biologically active molecules.[1]

The synthetic strategy detailed herein is a robust two-step process:

  • Fischer Esterification: The carboxylic acid of 2-amino-5-iodobenzoic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst.

  • Nucleophilic Substitution (N-methylation): The primary amino group of the resulting ester intermediate is selectively methylated.

This approach is reliable and utilizes common laboratory reagents and techniques.

Overall Reaction Scheme: (Self-generated image, for illustrative purposes only)

Step 1: Fischer Esterification of 2-amino-5-iodobenzoic acid Step 2: N-methylation of Methyl 2-amino-5-iodobenzoate

Mechanistic Discussion

Step 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2][3] The nucleophilic oxygen of the alcohol (methanol) then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[2]

Because the reaction is an equilibrium process, it is driven to completion by using a large excess of the alcohol reactant (methanol), which also conveniently serves as the solvent.[3] It is important to note that since the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to ensure enough free acid is present to both protonate the amine and catalyze the esterification.[3][4]

Step 2: N-Methylation

The N-methylation of the primary aromatic amine is achieved via a nucleophilic substitution reaction. While numerous methods exist for the N-methylation of anilines, including catalytic routes using methanol or CO₂, this protocol employs a classical and highly effective approach using a methylating agent such as methyl iodide.[5] The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. A non-nucleophilic base, such as potassium carbonate, is included to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, preventing the protonation and deactivation of the starting amine. Careful control of stoichiometry is essential to favor mono-methylation and minimize the formation of the di-methylated byproduct.

Experimental Protocols

Workflow Visualization

The overall experimental workflow is depicted in the diagram below.

SynthesisWorkflow Start Start: 2-Amino-5-iodobenzoic Acid Esterification Step 1: Fischer Esterification - Methanol (excess) - H₂SO₄ (catalyst) - Reflux Start->Esterification Workup1 Workup & Isolation - Neutralization (Na₂CO₃) - Precipitation - Filtration Esterification->Workup1 Reaction complete Intermediate Intermediate: Methyl 2-amino-5-iodobenzoate Workup1->Intermediate Isolate crude solid NMethylation Step 2: N-Methylation - Methylating Agent - K₂CO₃ (base) - Solvent (Acetone/DMF) - Heat Intermediate->NMethylation Proceed to next step Workup2 Workup & Purification - Filtration - Extraction - Recrystallization/Chromatography NMethylation->Workup2 Reaction complete Product Final Product: Methyl 5-iodo-2-(methylamino)benzoate Workup2->Product Isolate pure product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: High-level workflow for the two-step synthesis protocol.

Step 1: Synthesis of Methyl 2-amino-5-iodobenzoate

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS No.
2-Amino-5-iodobenzoic acid≥98%Thermo Scientific5326-47-6
Methanol (MeOH)AnhydrousSigma-Aldrich67-56-1
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Chemical7664-93-9
Sodium Carbonate (Na₂CO₃)ACS ReagentVWR Chemicals497-19-8
Deionized WaterN/AIn-house7732-18-5
Round-bottom flask (250 mL)N/AN/AN/A
Reflux condenserN/AN/AN/A
Magnetic stirrer and stir barN/AN/AN/A
Büchner funnel and filter flaskN/AN/AN/A

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-iodobenzoic acid (10.0 g, 37.7 mmol).

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture to create a suspension.

  • Acid Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (4.0 mL, ~75 mmol) to the stirring suspension. A precipitate may form as the aminobenzoic acid salt is generated.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Pour the cooled reaction mixture slowly into a beaker containing 300 mL of ice-cold water with stirring.

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to the mixture while stirring until the pH is approximately 8. Vigorous gas evolution (CO₂) will occur.[2] A precipitate of the crude ester will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL).

  • Drying: Allow the product to air dry on the filter, then transfer to a watch glass and dry in a desiccator or a vacuum oven at low heat (~40 °C). The product, methyl 2-amino-5-iodobenzoate, should be an off-white to light yellow solid.[6]

Step 2: Synthesis of Methyl 5-iodo-2-(methylamino)benzoate

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS No.
Methyl 2-amino-5-iodobenzoateFrom Step 1N/A77317-55-6
Methyl Iodide (CH₃I)≥99%Sigma-Aldrich74-88-4
Potassium Carbonate (K₂CO₃)AnhydrousAcros Organics584-08-7
Acetone or DMFAnhydrousFisher Chemical67-64-1
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6
HexanesACS GradeVWR Chemicals110-54-3
Round-bottom flask (100 mL)N/AN/AN/A
Reflux condenserN/AN/AN/A
Magnetic stirrer and stir barN/AN/AN/A

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 2-amino-5-iodobenzoate (5.0 g, 18.0 mmol), anhydrous potassium carbonate (3.74 g, 27.1 mmol, 1.5 equiv), and 40 mL of anhydrous acetone (or DMF).

  • Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Add methyl iodide (1.24 mL, 2.83 g, 19.9 mmol, 1.1 equiv) dropwise to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • Recrystallization/Chromatography: The crude product can be further purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture. If impurities persist, purification by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) is recommended to yield the pure methyl 5-iodo-2-(methylamino)benzoate.

Data Summary and Expected Results

ParameterStep 1: EsterificationStep 2: N-Methylation
Starting Material 2-Amino-5-iodobenzoic acid (10.0 g)Methyl 2-amino-5-iodobenzoate (5.0 g)
Key Reagents Methanol (100 mL), H₂SO₄ (4.0 mL)Methyl Iodide (1.24 mL), K₂CO₃ (3.74 g)
Solvent MethanolAcetone or DMF
Reaction Temperature Reflux (~65 °C)Reflux (~56 °C for Acetone)
Reaction Time 4-6 hours3-5 hours
Product Methyl 2-amino-5-iodobenzoateMethyl 5-iodo-2-(methylamino)benzoate
Appearance Off-white to light yellow solid[6]Solid (color dependent on purity)
Molecular Formula C₈H₈INO₂[6]C₉H₁₀INO₂
Molecular Weight 277.06 g/mol [6]291.09 g/mol
Expected Yield 85-95%70-85%
Characterization ¹H NMR, ¹³C NMR, IR, Melting Point (ca. 85 °C)[6]¹H NMR, ¹³C NMR, IR, Mass Spec, Melting Point

Safety and Handling

  • General: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care and add it slowly to other solutions to dissipate heat.

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood and avoid inhalation or skin contact.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and ingestion.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; insufficient reflux time or catalyst.Monitor reaction by TLC to ensure completion. Ensure an adequate amount of H₂SO₄ is used to both catalyze and neutralize the amine. Extend reflux time if necessary.[3]
Product oiling out during workup Impurities present; insufficient cooling.Ensure the aqueous mixture is thoroughly cooled in an ice bath before and during filtration. If it persists, extract the product with a suitable organic solvent instead of filtration.
Di-methylation in Step 2 Excess methyl iodide or prolonged reaction time.Use the recommended stoichiometry (1.1 equivalents of CH₃I). Monitor the reaction closely by TLC and stop it once the mono-methylated product is maximized.
Difficulty in purification Close-running impurities on TLC.Use a high-efficiency silica gel for column chromatography with a shallow solvent gradient. Consider recrystallization from multiple solvent systems.[7]

References

  • VertexAI Search. (2026). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • BenchChem. (2025).
  • Ovid. (Date not available).
  • ACS Publications. (2006). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry.
  • ChemRxiv. (Date not available).
  • Moodle@Units. (2013). Selective Methylation of Amines with Carbon Dioxide and H2.
  • Thieme E-Books & E-Journals. (Date not available). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium.
  • ResearchGate. (Date not available).
  • PMC. (Date not available). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • BenchChem. (2025).
  • Catalysis Science & Technology (RSC Publishing). (2021).
  • IRIS. (Date not available). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • ACS Publications. (2026).
  • Scribd. (2005).
  • Unknown Source. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. II.
  • Chem-Impex. (Date not available). 2-Amino-5-iodobenzoic acid methyl ester.
  • BLD Pharm. (Date not available). 736990-24-2|Methyl 5-iodo-2-(methylamino)
  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • ChemicalBook. (2023).
  • ChemScene. (Date not available).
  • J&K Scientific. (2009). 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6.
  • Google Patents. (Date not available). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • PMC. (Date not available).
  • Google Patents. (Date not available). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
  • Carl ROTH. (Date not available). 2-Amino-5-iodobenzoic acid methyl ester, 25 g.
  • PrepChem.com. (Date not available). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • BenchChem. (2025).
  • ACS Publications. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry.
  • Google Patents. (Date not available). A kind of synthetic method of the iodo-benzoic acid of 2 methyl 5.
  • Fluorochem. (Date not available).
  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • PubChemLite. (Date not available).
  • Google Patents. (Date not available). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • NIST WebBook. (Date not available). 2-Iodo-5-methylbenzoic acid.
  • Thermo Scientific Chemicals. (Date not available). 2-Amino-5-iodobenzoic acid, 98% 5 g.

Sources

Application

Application Note: Palladium-Catalyzed Miyaura Borylation of Methyl 5-iodo-2-(methylamino)benzoate

Executive Summary Arylboronic esters are indispensable intermediates in modern drug discovery, serving as highly versatile cross-coupling partners in Suzuki-Miyaura reactions. Specifically, the borylation of highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylboronic esters are indispensable intermediates in modern drug discovery, serving as highly versatile cross-coupling partners in Suzuki-Miyaura reactions. Specifically, the borylation of highly functionalized scaffolds, such as methyl 5-iodo-2-(methylamino)benzoate, is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1].

This application note details a highly optimized, self-validating protocol for the palladium-catalyzed Miyaura borylation of methyl 5-iodo-2-(methylamino)benzoate using bis(pinacolato)diboron (B2pin2). By dissecting the mechanistic causality behind reagent selection, this guide empowers researchers to achieve high chemoselectivity and quantitative yields while suppressing common side reactions such as aryl homocoupling.

Mechanistic Rationale & Experimental Causality

The Miyaura borylation cross-couples B2pin2 with aryl halides to yield stable pinacol boronate esters[2]. Unlike traditional borylation methods that rely on highly reactive lithium or Grignard intermediates, this palladium-catalyzed approach tolerates sensitive functional groups, such as the secondary amine and methyl ester present in our target substrate[2].

The catalytic cycle involves four primary steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond of methyl 5-iodo-2-(methylamino)benzoate. The high reactivity of the aryl iodide ensures rapid oxidative addition compared to analogous bromides or chlorides.

  • Ligand Exchange: The iodide ligand on the Pd(II) complex is exchanged for an acetate anion provided by potassium acetate (KOAc). The resulting Pd–O bond is highly reactive and serves as a hard Lewis base[2].

  • Transmetalation: The high oxophilicity of the boron atom in B2pin2 acts as the driving force for transmetalation with the acetato-ligand, transferring the boryl group to the palladium center[2].

  • Reductive Elimination: The bidentate dppf ligand, characterized by its wide bite angle, forces the aryl and boryl groups into close proximity, accelerating reductive elimination to release the product and regenerate the Pd(0) catalyst.

MiyauraBorylation Pd0 Pd(0)(dppf) Active Catalyst OxAdd Ar-Pd(II)(I)(dppf) Oxidative Addition Pd0->OxAdd Ar-I (Substrate) LigEx Ar-Pd(II)(OAc)(dppf) Ligand Exchange OxAdd->LigEx KOAc - KI TransMet Ar-Pd(II)(Bpin)(dppf) Transmetalation LigEx->TransMet B2pin2 - AcO-Bpin TransMet->Pd0 Reductive Elimination (Ar-Bpin)

Catalytic cycle of the Pd-catalyzed Miyaura borylation highlighting key mechanistic intermediates.

The Causality of Reagent Selection

The success of this reaction hinges entirely on the precise selection of the base and solvent system:

  • Base Selection (The Role of KOAc): The choice of base is the most critical parameter in a Miyaura borylation[3]. Strong bases (e.g., K2CO3, NaOH) activate the newly formed product (Ar-Bpin) by forming a reactive boronate complex [Ar-Bpin(OH)]⁻. This activated species will undergo a secondary transmetalation with the Ar-Pd(II)-I intermediate, leading to the Suzuki-Miyaura homocoupling byproduct (Ar-Ar)[2]. KOAc is a weak base; it is sufficiently nucleophilic to form the crucial Ar-Pd(II)-OAc intermediate but fails to activate the product boronate, thereby completely suppressing homocoupling[3],[2].

  • Solvent Selection (DMSO): The transmetalation step is significantly accelerated in highly polar aprotic solvents. DMSO is the optimal solvent for this system, providing superior reaction rates compared to toluene or 1,4-dioxane[3],[2].

  • Catalyst Selection (PdCl2(dppf)·CH2Cl2): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents catalyst deactivation and promotes rapid reductive elimination. The dichloromethane adduct is utilized because it is an air-stable, easily weighable crystalline solid[1].

Quantitative Data: Condition Optimization

The following table summarizes the critical influence of reaction parameters on chemoselectivity and overall yield, validating the chosen protocol.

CatalystBaseSolventTemp (°C)Chemoselectivity (Borylation vs. Homocoupling)Yield (%)
PdCl2(dppf)·CH2Cl2 KOAc DMSO 80 > 95:5 92
PdCl2(dppf)·CH2Cl2K2CO3DMSO80< 10:90< 10
Pd(PPh3)4KOAcToluene8080:2045
PdCl2(dppf)·CH2Cl2KOAc1,4-Dioxane8090:1085

Table 1: Optimization matrix demonstrating the necessity of weak bases (KOAc) and polar aprotic solvents (DMSO) to maximize borylation yield and suppress homocoupling.

Step-by-Step Experimental Protocol

Reaction Scale: 9.55 mmol[1]

Materials & Reagents
  • Methyl 5-iodo-2-(methylamino)benzoate: 2.78 g (9.55 mmol, 1.0 equiv)[1]

  • Bis(pinacolato)diboron (B2pin2): 2.67 g (10.51 mmol, 1.1 equiv)[1]

  • Potassium acetate (KOAc): 2.81 g (28.65 mmol, 3.0 equiv)[1]

  • PdCl2(dppf)·CH2Cl2: 209.6 mg (0.29 mmol, 3 mol%)[1]

  • Dimethyl sulfoxide (DMSO): 30 mL (Anhydrous)

Procedure
  • Preparation & Drying: Ensure all glassware is oven-dried. KOAc is highly hygroscopic and must be dried in a vacuum oven at 100 °C for 12 hours prior to use. Moisture will hydrolyze B2pin2 and activate the boronate, leading to homocoupling.

  • Reagent Loading: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-iodo-2-(methylamino)benzoate (2.78 g), B2pin2 (2.67 g), anhydrous KOAc (2.81 g), and PdCl2(dppf)·CH2Cl2 (209.6 mg)[1].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO (30 mL) via syringe. Sparge the resulting suspension with Nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath set to 80 °C. Stir vigorously for 16 hours[1]. The mixture will progressively darken as the active Pd(0) species is generated.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with distilled water (3 × 50 mL) to remove DMSO and inorganic salts. Wash the organic layer with brine (50 mL).

  • Filtration & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylamino)benzoate.

Troubleshooting & Analytical Validation
  • Issue: High levels of homocoupled biaryl byproduct.

    • Cause: The KOAc absorbed moisture prior to the reaction. Water hydrolyzes B2pin2 and activates the product boronate ester, triggering a Suzuki coupling with the starting material.

    • Solution: Strictly adhere to drying protocols for KOAc and use anhydrous DMSO.

  • Issue: Incomplete conversion / Stalled reaction.

    • Cause: Catalyst deactivation by oxygen.

    • Solution: Ensure thorough sparging of the DMSO and strict adherence to Schlenk techniques.

  • Analytical Validation (NMR): The successful incorporation of the pinacol ester is easily validated by ¹H NMR. Look for the appearance of a strong, highly integrated 12H singlet at approximately δ 1.32–1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety[4]. B2pin2 is not moisture-sensitive and can be handled in air, but unreacted B2pin2 can be identified by a singlet at δ 1.25 ppm in CDCl3[5].

References
  • Source: Google Patents (WO2004058762A1)
  • Miyaura Borylation Reaction Source: Organic Chemistry Portal URL:[Link]

  • Bis(pinacolato)diboron Source: Wikipedia URL:[Link]

  • Ortho-C-H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium-phosphine complexes Source: Royal Society of Chemistry URL:[Link]

Sources

Method

Application Note: A Comparative Guide to N-Methylation Techniques for the Synthesis of Methyl 5-iodo-2-(methylamino)benzoate

Abstract Methyl 5-iodo-2-(methylamino)benzoate is a valuable synthetic intermediate in the development of pharmaceuticals and functional materials. The introduction of an N-methyl group to its precursor, methyl 2-amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 5-iodo-2-(methylamino)benzoate is a valuable synthetic intermediate in the development of pharmaceuticals and functional materials. The introduction of an N-methyl group to its precursor, methyl 2-amino-5-iodobenzoate, can significantly alter the molecule's physicochemical and biological properties, a common strategy in drug discovery known as the "magic methyl effect".[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two distinct and reliable methods for this N-methylation: the classic Eschweiler-Clarke reaction and direct alkylation using dimethyl sulfate (DMS). This guide emphasizes not only the step-by-step protocols but also the underlying chemical principles, safety imperatives, and comparative analysis to empower researchers to make informed decisions based on their specific laboratory context, scale, and safety capabilities.

Introduction and Strategic Overview

The targeted N-monomethylation of primary anilines, such as methyl 2-amino-5-iodobenzoate, presents a common synthetic challenge: achieving high selectivity for the secondary amine while avoiding the formation of the tertiary N,N-dimethyl product or quaternary ammonium salts.[1][2] The presence of a methyl ester functional group also necessitates conditions that will not induce hydrolysis. This guide details two robust methods chosen for their efficacy and widespread use in organic synthesis, representing different approaches to this transformation.

  • Method A: Eschweiler-Clarke Reaction. A reductive amination protocol that uses formaldehyde as the carbon source and formic acid as the reducing agent. It is renowned for its excellent selectivity, as the reaction mechanism inherently prevents over-methylation beyond the tertiary amine stage.[3][4]

  • Method B: Direct Alkylation with Dimethyl Sulfate (DMS). A powerful and cost-effective methylation using a potent electrophile. This method requires careful control of stoichiometry and reaction conditions to favor mono-methylation and necessitates stringent safety protocols due to the high toxicity of the reagent.[5]

The choice between these methods involves a trade-off between the operational simplicity and inherent safety of the Eschweiler-Clarke reaction versus the potency and potentially higher throughput of direct alkylation with DMS, provided the necessary safety infrastructure is in place.

Comparative Analysis of Featured N-Methylation Strategies
FeatureMethod A: Eschweiler-ClarkeMethod B: Dimethyl Sulfate (DMS)
Principle Reductive AminationSN2 Direct Alkylation
Selectivity High for mono-methylation; no quaternization possible.[3][6]Risk of over-methylation to tertiary amine and quaternary salt.[1]
Reagents Formaldehyde, Formic AcidDimethyl Sulfate, Base (e.g., K₂CO₃)
Safety Formic acid is corrosive. Formaldehyde is a suspected carcinogen. Standard fume hood use is required.Extreme Hazard. DMS is highly toxic, carcinogenic, and corrosive.[5][7][8] Requires stringent safety protocols and specialized handling.
Reaction Conditions Typically requires heating (reflux).[3]Can often be run at room temperature or with gentle heating.[5]
Workup Involves basification and extraction. Relatively straightforward.Requires a quenching step for unreacted DMS (e.g., with ammonia) followed by extraction.[5]
Key Advantage Excellent control and safety profile against over-methylation.High reactivity, cost-effective, and potent methylating agent.
Key Disadvantage Higher reaction temperatures may not be suitable for highly sensitive substrates.Significant health risks and potential for low selectivity if not carefully controlled.

Method A: N-Methylation via Eschweiler-Clarke Reaction

Principle and Mechanism

The Eschweiler-Clarke reaction is a classic method for methylating primary or secondary amines.[9] The reaction proceeds in two main stages. First, the primary amine undergoes condensation with formaldehyde to form an iminium ion. Second, the formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide, which drives the reaction to completion.[1][4] This process can repeat on the newly formed secondary amine to yield a tertiary amine, but it cannot proceed to form a quaternary ammonium salt because a tertiary amine cannot form another iminium ion with formaldehyde.[3][4]

Eschweiler_Clarke_Mechanism

Experimental Protocol

Materials:

  • Methyl 2-amino-5-iodobenzoate (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.5 eq)

  • Formic Acid (98-100%, 3.0 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-iodobenzoate (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by aqueous formaldehyde solution (2.5 eq).

  • Reaction: Heat the mixture to 90-100 °C (oil bath) and allow it to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice.

  • Basification: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH is ~8-9. This step neutralizes the excess formic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 5-iodo-2-(methylamino)benzoate.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating or reaction time.Ensure the reaction temperature is maintained at reflux. Extend the reaction time and monitor by TLC.
Degradation of reagents.Use fresh formic acid and formaldehyde.
Low Yield Product loss during workup.Ensure pH is sufficiently basic before extraction. Perform multiple extractions.
Substrate volatility (unlikely here).Ensure the condenser is efficient.
Formation of N-formyl side product Insufficient reducing agent (formic acid).Ensure the correct stoichiometry of formic acid is used.

Method B: N-Methylation using Dimethyl Sulfate (DMS)

Principle and Mechanism

This method involves the direct alkylation of the amine's nucleophilic nitrogen atom by the powerful electrophilic methylating agent, dimethyl sulfate. A mild, non-nucleophilic base is required to neutralize the sulfuric acid byproduct and deprotonate the intermediate ammonium salt, regenerating the nucleophilic amine for potential second methylation. Using a mild base like potassium carbonate (K₂CO₃) and controlling the stoichiometry of DMS are critical to maximize the yield of the desired mono-methylated product and minimize the formation of the N,N-dimethyl byproduct.[5] The use of a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction.

DMS_Methylation_Mechanism

CRITICAL SAFETY WARNING: Handling Dimethyl Sulfate

DMS is extremely hazardous. It is highly toxic, carcinogenic, mutagenic, and corrosive.[8][10][11] Absorption can occur through the skin, eyes, and respiratory tract, with symptoms that may be delayed for several hours.[8][11] All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and a face shield are mandatory.[7] Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner glove and a butyl rubber or Viton™ outer glove).[5]

  • Handling: Use a syringe or cannula for transfers. Avoid inhalation of vapors and any physical contact.[10]

  • Waste and Quenching: Unused DMS and any equipment in contact with it must be quenched. Slowly add the DMS or contaminated item to a cold (ice bath) 10-20% aqueous ammonia or sodium hydroxide solution with stirring. The quench reaction is exothermic.

Experimental Protocol

Materials:

  • Methyl 2-amino-5-iodobenzoate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Dimethyl Sulfate (DMS) (1.1 eq)

  • Anhydrous Acetone or Acetonitrile (solvent)

  • Aqueous Ammonia solution (~10%)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen or argon atmosphere, add methyl 2-amino-5-iodobenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reagent Addition: Stir the suspension vigorously. Add dimethyl sulfate (1.1 eq) dropwise via a dropping funnel or syringe over 20-30 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours, or until TLC indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if it is slow at room temperature.[5]

  • Quenching: Cool the mixture to 0 °C (ice bath). Very carefully and slowly add aqueous ammonia solution to quench any unreacted DMS. Stir for 1 hour at 0 °C.

  • Workup: Filter the mixture to remove the inorganic salts (K₂CO₃). Wash the solid cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and the N,N-dimethyl byproduct.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive base or wet solvent.Use freshly dried K₂CO₃ and anhydrous solvent.
Low reaction temperature.Gently heat the reaction to 40-50 °C.
Significant Over-methylation Excess DMS used.Use a slight excess (1.05-1.1 eq) of DMS. Ensure slow, dropwise addition.
Reaction temperature too high.Maintain the reaction at room temperature if possible.
Ester Hydrolysis Presence of water; use of a strong, soluble base.Use anhydrous conditions and a mild, insoluble base like K₂CO₃. Avoid NaOH or KOH.

Conclusion

The successful synthesis of methyl 5-iodo-2-(methylamino)benzoate can be readily achieved by several N-methylation techniques. The Eschweiler-Clarke reaction stands out for its high selectivity and superior safety profile concerning over-alkylation, making it an excellent choice for both small-scale and process development. In contrast, direct alkylation with dimethyl sulfate offers a potent and rapid alternative, but its implementation is contingent upon the availability of specialized safety equipment and rigorous adherence to handling protocols due to the extreme toxicity of the reagent. The choice of method should be guided by a careful assessment of the project goals, available resources, and, most importantly, a commitment to laboratory safety.

References

  • Scientific Research Publishing Inc. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Journal of Nuclear Medicine. (2011). Reductive amination with [11C]formaldehyde. Available at: [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]

  • YouTube. (2025). Eschweiler-Clarke reaction. Available at: [Link]

  • Penta Chemicals. (2025). Dimethyl sulfate Safety Data Sheet. Available at: [Link]

  • International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • National Institutes of Health. (2017). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]

  • PubMed. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available at: [Link]

  • New Jersey Department of Health. Dimethyl Sulfate - Hazardous Substance Fact Sheet. Available at: [Link]

  • PubMed. (2003). An efficient and practical N-methylation of amino acid derivatives. Available at: [Link]

  • ACS Publications. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving N-methylation yield in methyl 5-iodo-2-(methylamino)benzoate synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of methyl 5-iodo-2-(methylamino)benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of methyl 5-iodo-2-(methylamino)benzoate, with a focus on optimizing the N-methylation yield.

Troubleshooting Guide: Enhancing N-methylation Efficiency

This section addresses common challenges encountered during the N-methylation of methyl 2-amino-5-iodobenzoate, offering explanations and actionable solutions.

Question: My N-methylation reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of methyl 2-amino-5-iodobenzoate can stem from several factors, primarily related to the nucleophilicity of the starting aniline and the reaction conditions. The presence of the electron-withdrawing ester group at the ortho position and the bulky iodine atom at the para position can decrease the reactivity of the amino group.

Here are key areas to investigate:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A base that is too weak may not sufficiently deprotonate the aniline, leading to a low concentration of the more nucleophilic amide anion. Conversely, a base that is too strong can lead to side reactions.

    • Recommendation: Potassium carbonate (K2CO3) is a commonly used base for this transformation, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. If you are experiencing low conversion with K2CO3, consider a stronger base like sodium hydride (NaH). When using NaH, it is crucial to work under anhydrous conditions to prevent quenching of the base.

  • Methylating Agent: The reactivity of the methylating agent plays a significant role.

    • Recommendation: Dimethyl sulfate ((CH3)2SO4) is a powerful and cost-effective methylating agent. Methyl iodide (CH3I) is also effective. If you are still facing issues, a more reactive agent like trimethyloxonium tetrafluoroborate ((CH3)3OBF4), also known as Meerwein's salt, could be employed, although it is more expensive.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at room temperature, consider gradually increasing the temperature to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid the formation of byproducts at higher temperatures.

Question: I am observing the formation of a significant amount of a byproduct that I suspect is the N,N-dimethylated quaternary ammonium salt. How can I minimize this over-methylation?

Answer:

The formation of the N,N-dimethylated quaternary ammonium salt is a common side reaction in N-methylation. This occurs when the desired secondary amine product is further methylated.

Here are strategies to minimize over-methylation:

  • Stoichiometry of the Methylating Agent: Carefully control the amount of the methylating agent used.

    • Recommendation: Use a slight excess (1.1 to 1.5 equivalents) of the methylating agent. A large excess will significantly increase the rate of the second methylation.

  • Slow Addition of the Methylating Agent: Adding the methylating agent slowly over a period of time can help to maintain a low concentration of it in the reaction mixture, thus favoring the mono-methylation.

    • Recommendation: Use a syringe pump to add the methylating agent to the reaction mixture over 1-2 hours.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote over-methylation.

    • Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Running the reaction at the lowest temperature that provides a reasonable reaction rate can also be beneficial.

Question: My purification process is challenging, and I am struggling to separate the product from the starting material and other impurities. What are the recommended purification techniques?

Answer:

Effective purification is crucial for obtaining high-purity methyl 5-iodo-2-(methylamino)benzoate.

  • Column Chromatography: This is the most common and effective method for separating the desired product from the unreacted starting material and byproducts.

    • Recommendation: Use a silica gel column with a gradient elution system. A typical solvent system would be a mixture of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The starting material is more polar and will elute later.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method.

    • Recommendation: After column chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the iodine atom in this synthesis?

A1: The iodine atom at the 5-position is often incorporated as a handle for further functionalization, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This makes methyl 5-iodo-2-(methylamino)benzoate a valuable intermediate in the synthesis of more complex molecules.

Q2: Can I use a different methylating agent, such as methyl tosylate?

A2: Yes, other methylating agents like methyl tosylate can be used. However, their reactivity and cost-effectiveness should be considered. Dimethyl sulfate and methyl iodide are generally the most commonly used for this type of transformation due to their high reactivity and availability.

Q3: Is it necessary to perform this reaction under an inert atmosphere?

A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents like sodium hydride. It helps to prevent the reaction from being compromised by moisture or oxygen.

Experimental Protocol: N-methylation of Methyl 2-amino-5-iodobenzoate

This protocol provides a general procedure for the N-methylation of methyl 2-amino-5-iodobenzoate.

Materials:

  • Methyl 2-amino-5-iodobenzoate

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate ((CH3)2SO4) or Methyl iodide (CH3I)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of methyl 2-amino-5-iodobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor the progress by TLC.

  • After the starting material has been consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-amino-5-iodobenzoate in anhydrous DMF add_base Add K2CO3 start->add_base add_methylating Slowly add Dimethyl Sulfate add_base->add_methylating heat Heat to 60 °C add_methylating->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Methyl 5-iodo-2-(methylamino)benzoate purify->product

Caption: Experimental workflow for the N-methylation of methyl 2-amino-5-iodobenzoate.

troubleshooting_tree cluster_low_conversion Low Conversion cluster_overmethylation Over-methylation start Low N-methylation Yield? low_conversion Check Base/Solvent start->low_conversion Yes overmethylation Check Stoichiometry start->overmethylation Yes check_temp Increase Temperature low_conversion->check_temp check_agent Consider More Reactive Methylating Agent check_temp->check_agent slow_addition Slow Addition of Methylating Agent overmethylation->slow_addition check_time_temp Reduce Reaction Time/Temperature slow_addition->check_time_temp

Caption: Troubleshooting decision tree for improving N-methylation yield.

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Methyl 5-iodo-2-(methylamino)benzoate

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving methyl 5-iodo-2-(methylamino)benzoate. This document is designed for researchers, chemists, and process development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving methyl 5-iodo-2-(methylamino)benzoate. This document is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability and activity when using this and structurally related substrates. The unique combination of a secondary amine and an ester group ortho to the site of oxidative addition presents specific challenges that can lead to catalyst deactivation. This guide provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations when a reaction is not performing as expected.

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?

A1: A stalled reaction is the most common issue. Before delving into complex mechanistic problems, verify the fundamentals:

  • Inert Atmosphere: Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, rendering them inactive.[1][2] Ensure your reaction setup was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[2]

  • Reagent Purity: The purity of all components is critical. The amine substrate, in particular, can contain impurities that poison the catalyst.[3] The base (e.g., NaOtBu, Cs₂CO₃) should be fresh and stored in a desiccator or glovebox.

  • Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] Inefficient reduction can lead to low concentrations of the active catalyst.[2] Consider using a pre-formed, air-stable Pd(0) pre-catalyst if activation is suspected to be the issue.[3]

  • Mixing: Ensure vigorous stirring, especially if the base is not fully soluble, to maintain a homogeneous reaction mixture.[3]

Q2: My reaction mixture has turned black, and the conversion has stopped. What is this, and how can I fix it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][2] This is a common deactivation pathway and occurs when the rate of reductive elimination from the LₙPd(0) species is slow, or when the supporting ligands dissociate from the metal center.[1]

  • Immediate Cause: This often suggests that the ligand is not effectively stabilizing the Pd(0) intermediate. The steric and electronic properties of the ligand are crucial for preventing this aggregation.[4]

  • Preventative Measures:

    • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., 2.2-2.5 equivalents per Pd for bidentate ligands) can help prevent dissociation.[3]

    • Screen Ligands: Switch to a more sterically bulky, electron-rich ligand. For substrates like yours, Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective than traditional ligands like PPh₃ or DPPF.[5]

    • Lower the Temperature: High temperatures can accelerate ligand decomposition and catalyst agglomeration.

Section 2: In-Depth Troubleshooting Guide for Methyl 5-iodo-2-(methylamino)benzoate

This section explores issues specific to the substrate's structure and provides detailed diagnostic and corrective actions.

Symptom: Low or No Conversion Despite Ideal Conditions

Potential Cause: Catalyst Inhibition by the Substrate's Amino Group

The secondary amine in your substrate, methyl 5-iodo-2-(methylamino)benzoate, is a prime suspect for catalyst inhibition. Amines can act as ligands for palladium, and the ortho-positioning of the amine and the iodo-group creates a potential bidentate chelate with the palladium center after oxidative addition. This can form a stable, off-cycle complex that is reluctant to proceed to the next step in the catalytic cycle (transmetalation or amine association).[6]

  • Run a Control Experiment: To confirm substrate inhibition, perform a parallel reaction with a similar substrate lacking the amino group, such as methyl 5-iodobenzoate. If this control reaction proceeds smoothly while your primary reaction fails, it strongly points to inhibition by the amino group.

  • Ligand Modification: The key is to use a ligand that is bulky enough to disfavor the formation of the inhibitory amine-palladium complex.

    • Rationale: Highly sterically demanding ligands occupy more space around the palladium center, making it difficult for the substrate's amine to coordinate.[4] They also accelerate the rate of reductive elimination, which can help push the catalytic cycle forward.[7]

    • Action: Screen a panel of bulky, electron-rich biarylphosphine ligands.

Ligand FamilyRecommended LigandsRationale
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosExcellent for C-N couplings, providing the necessary steric bulk and electron density to promote oxidative addition and reductive elimination.[5]
Josiphos-type Ferrocenyl tBuXPhosHighly effective for challenging couplings due to their unique steric and electronic properties.
  • Increase Catalyst Loading: For a particularly difficult coupling, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition by ensuring a sufficient concentration of active catalyst is present.[1]

The diagram below illustrates how the substrate can form a stable, five-membered ring chelate with the palladium center after oxidative addition, effectively pausing the catalytic cycle.

G cluster_complex Inhibitory Palladacycle cluster_substrate Substrate Pd Pd(II)-L I I Pd->I N N-H(Me) Pd->N Inhibitory Coordination C_aryl Aryl Ring Pd->C_aryl Off-Cycle Species Off-Cycle Species Pd->Off-Cycle Species C_aryl->I C_aryl->N COOMe COOMe C_aryl->COOMe Substrate_mol Methyl 5-iodo-2-(methylamino)benzoate Substrate_mol->Pd Oxidative Addition

Caption: Potential formation of an inactive palladacycle.

Section 3: Experimental Protocols & Workflows
Protocol 1: Ligand Screening for a Challenging C-N Coupling

This protocol outlines a systematic approach to identify an optimal ligand for your reaction.

  • Preparation: Prepare a stock solution of your substrate (methyl 5-iodo-2-(methylamino)benzoate), the coupling partner, and the base in your chosen degassed solvent.

  • Array Setup: In a glovebox, arrange an array of reaction vials (e.g., 8 mL screw-cap vials). To each vial, add a unique ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos, P(t-Bu)₃) and the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst) at your desired stoichiometry (e.g., L:Pd ratio of 2.2:1).

  • Initiation: Add the stock solution to each vial, ensuring identical concentrations across the screen. Seal the vials.

  • Execution: Place the vials in a pre-heated aluminum block on a stirrer plate outside the glovebox. Run the reactions for a set period (e.g., 4, 8, or 24 hours).

  • Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

  • Interpretation: Compare the results to identify the ligand that provides the highest conversion and selectivity.

Troubleshooting Workflow Diagram

This decision tree provides a logical path from an observed problem to a potential solution.

Troubleshooting_Workflow Start Reaction Fails: Low Conversion or Stalled Check_Basics Verify Basics: Inert Atmosphere? Reagent Purity? Degassed Solvents? Start->Check_Basics Basics_OK Basics are OK Check_Basics->Basics_OK Black_PPT Black Precipitate (Palladium Black)? Basics_OK->Black_PPT Yes No_PPT Reaction is Clean, but Stalled Basics_OK->No_PPT No Increase_Ligand Increase Ligand Ratio (e.g., L:Pd = 2.5:1) Black_PPT->Increase_Ligand Substrate_Inhibition Suspect Substrate Inhibition (Amine Coordination) No_PPT->Substrate_Inhibition Screen_Bulky_Ligands Screen More Bulky/ Electron-Rich Ligands (e.g., XPhos, RuPhos) Increase_Ligand->Screen_Bulky_Ligands Lower_Temp Lower Reaction Temperature Screen_Bulky_Ligands->Lower_Temp Control_Expt Run Control Experiment (Substrate w/o Amine) Substrate_Inhibition->Control_Expt Control_Works Control Works? Control_Expt->Control_Works Control_Works->Screen_Bulky_Ligands Yes Other_Issues Re-evaluate Base, Solvent, or Pre-catalyst Activation Method Control_Works->Other_Issues No

Caption: A logical workflow for troubleshooting common issues.

Section 4: Advanced Diagnostics & Deeper Understanding
The General Catalytic Cycle and Points of Failure

Understanding the fundamental catalytic cycle is essential for pinpointing where your reaction is failing. The cycle for a C-N coupling consists of three main steps: oxidative addition, amine association/deprotonation, and reductive elimination.[8][9]

Catalytic_Cycle cluster_deactivation Deactivation Pathways Pd0 LₙPd(0) Active Catalyst OA_Complex LₙPd(II)(Ar)(I) Oxidative Adduct Pd0->OA_Complex Oxidative Addition (+ Ar-I) PdBlack Palladium Black (Aggregation) Pd0->PdBlack Ligand Dissociation Amine_Complex [LₙPd(II)(Ar)(NR¹R²)]⁺ OA_Complex->Amine_Complex Amine Association & Deprotonation (+ HNR¹R², - HI·Base) InhibitoryComplex Inhibitory Chelate (Amine Coordination) OA_Complex->InhibitoryComplex Intramolecular Coordination Product_Complex Product-Pd(0) Complex Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Ligand Exchange

Sources

Troubleshooting

Purification of methyl 5-iodo-2-(methylamino)benzoate using flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of methyl 5-iodo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of methyl 5-iodo-2-(methylamino)benzoate .

This compound presents a unique set of physicochemical properties: it contains an electron-withdrawing ester group, a heavy iodine atom, and a secondary amine (methylamino) group. While the ortho-ester reduces the basicity of the amine via hydrogen bonding and conjugation, the secondary amine can still interact with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, or irreversible adsorption.

Below, you will find targeted troubleshooting FAQs, quantitative solvent data, and a self-validating step-by-step protocol to ensure high-yield, high-purity recovery of your target compound.

I. Troubleshooting FAQs: Chromatographic Behavior & Causality

Q1: Why does methyl 5-iodo-2-(methylamino)benzoate streak across multiple fractions on standard silica gel, and how do I fix it? A: Streaking is fundamentally a consequence of acid-base interactions. Standard bare silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~ 4.5–5.5). These sites can protonate the basic secondary amine of your compound, leading to strong ionic interactions that cause the molecule to bind too strongly to the stationary phase 1. The Solution: Introduce a basic modifier, such as 1–2% Triethylamine (TEA), into your mobile phase. TEA acts as a sacrificial base; it competitively binds to and "deactivates" the acidic silanol sites, preventing the protonation of your target compound and resulting in sharp, distinct elution peaks 12.

Q2: I am synthesizing this compound via the methylation of 2-amino-5-iodobenzoic acid using MeI and K2CO3. How do I separate the product from unreacted precursors? A: The transformation from a primary aniline and carboxylic acid to a secondary amine and methyl ester drastically reduces the polarity of the molecule. Because the product lacks the highly polar carboxylic acid and has fewer hydrogen-bond donors, it will elute significantly faster than the starting materials. A gradient starting from 100% Hexanes and ramping to 20% Ethyl Acetate (EtOAc) is highly effective for isolating the light yellowish oil of methyl 5-iodo-2-(methylamino)benzoate 3.

Q3: If TEA modification fails or interferes with my downstream assays, what is the alternative? A: Change the stationary phase chemistry. You can replace standard silica with an amine-functionalized silica column (e.g., KP-NH). Because the surface is bonded with an organic amine, the chromatographic environment is inherently basic. This allows you to separate organic amines using "softer" solvents like Hexane/EtOAc without the need for any liquid basic modifiers 4.

II. Quantitative Data: Solvent System Optimization

The following table summarizes the causal relationship between solvent choices and chromatographic performance for this specific compound class.

Solvent System (v/v)Modifier AddedStationary PhaseExpected Elution BehaviorMechanistic Rationale
Hexanes / EtOAc (80:20) NoneBare Silica GelModerate streaking, Rf ~0.3Acidic silanols interact with the secondary amine.
Hexanes / EtOAc (80:20) 1% TEA Bare Silica GelSharp peak, Rf ~0.4 TEA competitively neutralizes Brønsted acid sites on silica.
DCM / MeOH (95:5) 1% NH₃ (aq)Bare Silica GelFast elution, poor resolutionStrong displacement effects of MeOH and base cause co-elution 4.
Hexanes / EtOAc (80:20) NoneAmine-Silica (KP-NH)Sharp peak, Rf ~0.45Basic stationary phase eliminates the need for mobile phase modifiers 4.

III. Diagnostic Workflow for Amine Purification

If you encounter issues during the purification of methyl 5-iodo-2-(methylamino)benzoate, follow this logical diagnostic pathway.

ChromatographyTroubleshooting Node1 Amine Streaking Observed Node2 Is the column overloaded? Node1->Node2 Node3 Reduce sample mass Node2->Node3 Yes Node4 Add 1-2% TEA to Eluent Node2->Node4 No Node5 Does tailing persist? Node3->Node5 Node4->Node5 Node6 Switch to KP-NH Silica Node5->Node6 Yes Node7 Optimal Separation Node5->Node7 No Node6->Node7

Troubleshooting workflow for amine streaking during flash chromatography.

IV. Step-by-Step Methodology: Validated Purification Protocol

This protocol is engineered as a self-validating system. By utilizing 2D-TLC prior to the column run, you verify compound stability. By pre-treating the column with TEA, you ensure a uniform basic environment, preventing mid-column degradation.

Phase 1: Pre-Run Validation & Column Preparation

  • 2D-TLC Check: Spot the crude mixture on a silica TLC plate. Develop in 20% EtOAc/Hexanes. Rotate the plate 90 degrees and develop again in the same solvent. If spots lie off the diagonal, the compound is degrading on bare silica 2. Proceed immediately to TEA modification.

  • Eluent Preparation: Prepare a stock solution of Hexanes containing 1% Triethylamine (v/v) and a separate solution of 20% EtOAc in Hexanes containing 1% Triethylamine (v/v).

  • Slurry Packing: In a fume hood, create a slurry of standard silica gel using the 1% TEA/Hexanes solution. Pour the slurry into the column and allow it to pack under gentle pressure. Pass 2 Column Volumes (CV) of the 1% TEA/Hexanes solution to fully equilibrate and neutralize the silica bed 1.

Phase 2: Loading and Elution

  • Sample Loading: Dissolve the crude reaction residue in a minimal amount of Dichloromethane (DCM) or the starting mobile phase. Apply it evenly to the top of the silica bed.

  • Gradient Elution:

    • Flush the column with 2 CVs of 100% Hexanes (with 1% TEA).

    • Begin a shallow gradient, transitioning from 0% to 20% EtOAc/Hexanes over 3 to 4 CVs 3.

    • Hold at 20% EtOAc/Hexanes (with 1% TEA) until the target compound fully elutes.

  • Fraction Collection: Collect fractions in standard test tubes. The target compound, methyl 5-iodo-2-(methylamino)benzoate, will elute as a light yellowish oil 3.

Phase 3: Post-Purification Validation

  • TLC Analysis: Spot fractions on a TLC plate and develop in 20% EtOAc/Hexanes. Visualize under UV light (254 nm).

  • Solvent Removal: Combine the desired fractions and concentrate under reduced pressure. The TEA will co-evaporate easily under high vacuum due to its volatility, leaving the pure product 2.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at: [Link]

  • Google Patents. "WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." Google Patents.
  • WordPress Blog. "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." WordPress. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategic Mitigation of Dehalogenation in Cross-Coupling Reactions of Methyl 5-iodo-2-(methylamino)benzoate

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the pervasive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the pervasive challenge of dehalogenation, specifically when working with the versatile building block, methyl 5-iodo-2-(methylamino)benzoate. Our focus is to move beyond generic advice and offer a scientifically grounded, causality-driven approach to optimizing your coupling reactions.

Introduction: The Dehalogenation Dilemma

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency. However, these powerful transformations are often plagued by a common and frustrating side reaction: hydrodehalogenation.[1][2][3] This process, where the aryl-iodine bond is cleaved and replaced by a hydrogen atom, directly reduces the yield of your desired product and introduces challenging purification steps.[2] The substrate in focus, methyl 5-iodo-2-(methylamino)benzoate, with its electron-donating methylamino group, is particularly susceptible to this unwanted pathway.

This guide is structured to provide you with a clear understanding of the mechanistic underpinnings of dehalogenation and to equip you with a systematic approach to its prevention.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to address specific experimental observations and provide a logical progression of troubleshooting steps.

Issue 1: Significant formation of methyl 2-(methylamino)benzoate is observed in my Suzuki-Miyaura coupling.

This is a classic sign of hydrodehalogenation outcompeting the desired C-C bond formation. The primary culprit is often the generation and subsequent reactivity of a palladium-hydride (Pd-H) species.[2][4]

Potential Causes & Strategic Solutions:

  • Inappropriate Ligand Choice: The ligand plays a critical role in modulating the stability and reactivity of the palladium center. Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the biaryl product at a rate faster than the dehalogenation pathway.[2]

    • Actionable Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or tBuXPhos have demonstrated efficacy in accelerating reductive elimination and minimizing dehalogenation.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it can be a source of hydrides or promote pathways that lead to Pd-H formation.[2][5] Strong alkoxide bases, in particular, can be problematic.[2]

    • Actionable Recommendation: Screen a panel of weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[2] These bases are less likely to act as hydride donors.

  • Solvent-Mediated Dehalogenation: Certain solvents can act as hydride sources, directly contributing to the formation of the dehalogenated byproduct.[1][6] Protic solvents like alcohols and even some aprotic polar solvents like DMF can be problematic.[1][2][6]

    • Actionable Recommendation: Switch to aprotic, non-coordinating solvents such as toluene or dioxane.[1][2] If the solubility of your starting materials is an issue, a mixture of solvents might be necessary, but care should be taken to minimize the proportion of any potential hydride-donating solvent.

  • Elevated Reaction Temperature: High temperatures can accelerate all reaction pathways, including the undesired dehalogenation.[2][7]

    • Actionable Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[7] Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. Microwave-assisted synthesis can sometimes promote the desired coupling at lower bulk temperatures and shorter reaction times, thereby reducing the window for side reactions.[8]

Issue 2: My Buchwald-Hartwig amination is yielding the dehalogenated starting material instead of the desired C-N coupled product.

Hydrodehalogenation is a known competitive pathway in Buchwald-Hartwig aminations, especially with electron-rich aryl halides.[9] The mechanism involves a delicate balance between the rates of C-N bond-forming reductive elimination and β-hydride elimination from the palladium-amido complex.[9]

Potential Causes & Strategic Solutions:

  • Suboptimal Ligand for C-N Coupling: The success of the Buchwald-Hartwig amination is highly dependent on the use of specialized ligands designed to facilitate C-N reductive elimination.

    • Actionable Recommendation: Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos.[1] These ligands are designed to create a steric environment around the palladium center that favors the desired amination pathway.

  • Inappropriate Base: Strong, non-nucleophilic bases are generally preferred for this transformation.

    • Actionable Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.[1] If substrate compatibility is an issue, other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can be screened.[1]

  • Solvent Choice: As with Suzuki couplings, the solvent can influence the outcome.

    • Actionable Recommendation: Aprotic solvents such as toluene and dioxane are standard choices for this reaction.[1]

Issue 3: In my Sonogashira coupling, I am observing significant dehalogenation alongside my desired alkynylated product.

Dehalogenation can also be a significant issue in Sonogashira couplings, particularly when using amine bases which can act as a source of hydrides.[1]

Potential Causes & Strategic Solutions:

  • Amine Base as a Hydride Source: Commonly used amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be a source of hydrides, leading to dehalogenation.[1]

    • Actionable Recommendation: If dehalogenation is a major issue, consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.[1] Alternatively, screening other amine bases like piperidine may be beneficial.[1]

  • Absence of Copper Co-catalyst: The copper(I) co-catalyst is a standard component of Sonogashira reactions and plays a crucial role in facilitating the desired coupling pathway, thereby helping to prevent side reactions.[1][10]

    • Actionable Recommendation: Ensure that a suitable copper(I) source, such as CuI, is included in your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][4] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols or DMF), or trace amounts of water.[2][6][11] The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium intermediate to form the dehalogenated arene and regenerate the Pd(0) catalyst.[2][4]

Q2: How can I reliably detect and quantify the extent of dehalogenation in my reaction?

A2: Several analytical techniques can be used to identify and quantify the dehalogenated byproduct:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl iodide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the dehalogenated product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the iodine atom was previously located.[2] Quantitative NMR (qNMR) can be used to determine the ratio of the desired product to the dehalogenated byproduct.

Q3: Are there any general trends for halide reactivity towards dehalogenation?

A3: Yes, the propensity for dehalogenation generally follows the order of C-X bond strength: I > Br > Cl.[2][3] Aryl iodides are the most susceptible to this side reaction due to the weaker carbon-iodine bond, which facilitates both the desired oxidative addition and the undesired dehalogenation.[3]

Q4: Can the purity of my reagents impact the level of dehalogenation?

A4: Absolutely. The presence of water or other protic impurities in your reagents or solvents can serve as a hydrogen source for hydrodehalogenation.[11][12] It is crucial to use anhydrous and degassed solvents and to ensure the purity of all other reaction components.

Data-Driven Recommendations

To provide a more quantitative perspective, the following table summarizes general trends for minimizing dehalogenation based on the choice of key reaction parameters.

ParameterRecommendation for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsPromotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Less likely to act as a hydride source compared to strong alkoxide or some amine bases.[1][2]
Solvent Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane)Minimizes the presence of potential hydride donors in the reaction mixture.[1][2][13]
Temperature Lowest effective temperatureReduces the rate of the undesired dehalogenation side reaction.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of methyl 5-iodo-2-(methylamino)benzoate with an arylboronic acid, employing a catalyst system known to suppress dehalogenation.

Materials:

  • Methyl 5-iodo-2-(methylamino)benzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 5-iodo-2-(methylamino)benzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous, degassed toluene via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Competing Pathways

To better understand the mechanistic challenge, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)-I(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ PdH_Formation Pd-H Formation ArPdX->PdH_Formation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Dehalo_Product Ar-H (Dehalogenated Byproduct) HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H(L₂) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration RedElim_Dehalo->Dehalo_Product

Caption: Desired Suzuki coupling vs. competing dehalogenation.

References

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link].

  • Organic Chemistry Portal. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Available from: [Link].

  • Royal Society of Chemistry. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. Available from: [Link].

  • ACS Publications. (2000, January 27). On the mechanism of palladium-catalyzed coupling of haloaryls to biaryls in water with zinc. Available from: [Link].

  • ACS Publications. (2024, March 1). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Available from: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

  • National Center for Biotechnology Information. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: [Link].

  • National Science Foundation. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Available from: [Link].

  • ACS Publications. (2024, March 1). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | ACS Catalysis. Available from: [Link].

  • ResearchGate. (2010). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source | Request PDF. Available from: [Link].

  • National Center for Biotechnology Information. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link].

  • ResearchGate. (2015). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link].

  • ACS Publications. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: [Link].

  • White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link].

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link].

  • National Center for Biotechnology Information. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link].

  • ACS Publications. (2005, December 16). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex | The Journal of Organic Chemistry. Available from: [Link].

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link].

  • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Available from: [Link].

  • ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Available from: [Link].

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. Available from: [Link].

  • ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry. Available from: [Link].

  • ACS Publications. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. Available from: [Link].

  • Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Available from: [Link].

  • ResearchGate. (2005). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. Available from: [Link].

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. Available from: [Link].

  • National Center for Biotechnology Information. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available from: [Link].

  • Scilit. (2002). Base effect on the cross-coupling of bulky arylboronic acid with halopyridines. Available from: [Link].

  • ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available from: [Link].

  • National Center for Biotechnology Information. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link].

  • ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link].

  • MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Organic Impurities in the Scale-Up of Methyl 5-Iodo-2-(methylamino)benzoate Synthesis

Welcome to the technical support center for the synthesis and purification of methyl 5-iodo-2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of methyl 5-iodo-2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with controlling organic impurities during the scale-up of this important chemical intermediate. The following information is based on established chemical principles and practical experience in process development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of methyl 5-iodo-2-(methylamino)benzoate, providing explanations and actionable solutions.

Q1: After the iodination step of methyl 2-(methylamino)benzoate, I am observing significant amounts of a di-iodinated byproduct. How can I minimize its formation?

A1: The formation of di-iodinated species, such as methyl 3,5-diiodo-2-(methylamino)benzoate, is a common issue arising from over-iodination. The methylamino and methoxycarbonyl groups are both activating, directing iodination to the positions ortho and para to the methylamino group. To control this, consider the following strategies:

  • Stoichiometry of the Iodinating Agent: Carefully control the stoichiometry of your iodinating agent (e.g., iodine monochloride, or iodine with an oxidizing agent). Use of a minimal excess or even a slight substoichiometric amount of the iodinating agent can significantly reduce over-iodination.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second iodination reaction more than the first, improving selectivity for the desired mono-iodinated product.

  • Rate of Addition: A slow, controlled addition of the iodinating agent allows for its consumption in the desired reaction before it can react further with the product. This is particularly crucial during scale-up where localized high concentrations can occur.

Q2: My final product has a persistent yellow or brownish color, even after initial purification. What are the likely colored impurities and how can I remove them?

A2: A persistent color in your product often indicates the presence of residual iodine or trace amounts of oxidized organic impurities.

  • Residual Iodine: Ensure that the reaction is properly quenched to remove any unreacted iodine. A wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite is effective.[1]

  • Oxidized Impurities: The reaction conditions, especially if using strong oxidizing agents, can lead to the formation of colored byproducts. To address this:

    • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of your crude product, followed by hot filtration, can effectively adsorb colored impurities.[2] Be aware that this may lead to some loss of your desired product.

    • Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities in the mother liquor.

Q3: HPLC analysis of my crude product shows several small, unidentified peaks close to the main product peak. What could these be and how do I address them?

A3: These peaks are likely regioisomers or closely related byproducts formed during the synthesis.

  • Isomeric Impurities: Depending on the starting material and iodination method, you may form other iodo-isomers. For example, if starting from 2-methylbenzoic acid, isomers like 2-methyl-3-iodobenzoic acid can form.[2][3] While the starting material for methyl 5-iodo-2-(methylamino)benzoate is different, the principle of potential isomer formation remains.

  • Starting Material and Intermediates: Incomplete reaction can leave residual starting material or reaction intermediates in your product mixture.

  • Degradation Products: If the reaction is run at too high a temperature or for too long, degradation of the starting material or product can occur.

Control Strategies:

  • Reaction Optimization: Re-evaluate your reaction conditions (temperature, reaction time, solvent) to improve selectivity.

  • Purification: Recrystallization is a powerful technique for removing closely related impurities.[2][4] Experiment with different solvent systems to achieve the best separation. Preparative chromatography can also be used, though it is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis and purification of methyl 5-iodo-2-(methylamino)benzoate.

Q4: What are the most common synthetic routes to methyl 5-iodo-2-(methylamino)benzoate and what are the impurity profiles associated with them?

A4: The most common synthetic routes start from anthranilic acid or its derivatives.[5][6] A typical route involves the iodination of methyl 2-(methylamino)benzoate. The impurity profile is highly dependent on the chosen iodination reagent and reaction conditions.

Synthetic RouteCommon Iodinating AgentsPotential Major Impurities
Iodination of Methyl 2-(methylamino)benzoateIodine Monochloride (ICl)[7]Di-iodinated products, regioisomers
Iodine/Oxidizing Agent (e.g., HIO₃, H₅IO₆)Over-oxidized byproducts, unreacted starting material
Sandmeyer Reaction from 5-amino-2-(methylamino)benzoateNaNO₂/HCl, then KI[1][8]Diazonium-related byproducts, phenolic impurities
Q5: What analytical techniques are essential for monitoring the purity of methyl 5-iodo-2-(methylamino)benzoate during scale-up?

A5: A robust analytical strategy is crucial for successful scale-up. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the purity of your product and detecting organic impurities.[9][10] A well-developed HPLC method can separate the desired product from starting materials, byproducts, and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about your product and can help in the structural elucidation of impurities.[9]

  • Gas Chromatography (GC): GC is useful for detecting and quantifying volatile impurities, such as residual solvents.[10][11]

Q6: What are the key considerations when scaling up the purification by recrystallization?

A6: Scaling up recrystallization requires careful consideration of several factors to maintain efficiency and product quality.

  • Solvent Selection: The ideal solvent system will have high solubility for your product at elevated temperatures and low solubility at lower temperatures.

  • Cooling Rate: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Agitation: Proper agitation is necessary to ensure uniform cooling and prevent the formation of a solid mass, but excessive agitation can lead to the formation of small, less pure crystals.

  • Filtration and Washing: Ensure that your filtration setup can handle the larger volume of solids and that the washing step is efficient in removing the mother liquor without dissolving a significant amount of the product.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route to methyl 5-iodo-2-(methylamino)benzoate and highlights the potential for impurity formation.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start Methyl 2-(methylamino)benzoate Product Methyl 5-iodo-2-(methylamino)benzoate Start->Product Iodination Isomer Regioisomer Start->Isomer Side reaction Di-iodo Di-iodinated byproduct Product->Di-iodo Over-iodination

Caption: Synthetic pathway and potential impurity formation.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of methyl 5-iodo-2-(methylamino)benzoate. The specific solvent and volumes should be optimized for your particular crude material.

  • Dissolution: In an appropriately sized flask, add the crude methyl 5-iodo-2-(methylamino)benzoate. Add a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol) in portions while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization
IssuePotential CauseSolution
No crystal formationSolution is too diluteGently heat the solution to evaporate some of the solvent and then allow it to cool again.
Scratch the inside of the flask with a glass rod to create nucleation sites.
Add a seed crystal of pure product.
Oily product formsThe boiling point of the solvent is higher than the melting point of the productUse a lower-boiling solvent or a different solvent system.
Low recoveryThe product is too soluble in the chosen solvent at low temperaturesUse a different solvent system where the product has lower solubility when cold.
Too much solvent was usedConcentrate the mother liquor and cool again to recover more product.

References

  • Vertex AI Search. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (2025, October 15).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Chemicalbook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • PMC. (n.d.).
  • European Patent Office. (2005, January 13).
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Patent 3059220 - EPO. (n.d.). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID.
  • Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 5-iodoanthranilic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • Scientific Update - UK. (n.d.).
  • Speciality Chemicals Magazine. (2025, April 1). Multiple moves in biosurfactants.
  • PubMed. (2021, June 12).
  • PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
  • MDPI. (2023, May 22).

Sources

Optimization

Overcoming stability and degradation issues of methyl 5-iodo-2-(methylamino)benzoate

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the stability and degradation challenges associated with methyl 5-iodo-2-(methylamino)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the stability and degradation challenges associated with methyl 5-iodo-2-(methylamino)benzoate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development activities.

Introduction

Methyl 5-iodo-2-(methylamino)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. However, its trifunctional nature—an iodinated aromatic ring, a secondary amine, and a methyl ester—presents unique stability challenges. Degradation can lead to impurity formation, loss of yield, and compromised biological activity. This guide is structured to provide a foundational understanding of the potential degradation pathways and practical, actionable solutions to mitigate these issues.

Core Degradation Pathways

Understanding the potential routes of degradation is the first step in troubleshooting and prevention. Based on the chemical functionalities of methyl 5-iodo-2-(methylamino)benzoate, three primary degradation pathways are of concern:

  • Ester Hydrolysis : The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 5-iodo-2-(methylamino)benzoic acid. This is often the most common degradation pathway encountered during aqueous workups or in protic solvents.[1][2][3][4][5]

  • Oxidation of the N-methylamino Group : The secondary amine is prone to oxidation, which can lead to the formation of colored impurities and byproducts.[6][7][8][9][10] This can be initiated by atmospheric oxygen, light, or residual oxidizing agents.

  • Deiodination : The carbon-iodine bond can be labile, particularly under photolytic conditions (exposure to light) or in the presence of certain nucleophiles or reducing agents, leading to the formation of methyl 2-(methylamino)benzoate.[11][12][13][14][15][16][17][18][19]

The following diagram illustrates these primary degradation pathways.

Degradation Pathways cluster_main Methyl 5-iodo-2-(methylamino)benzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deiodination Deiodination Parent Methyl 5-iodo-2-(methylamino)benzoate Hydrolysis_Product 5-iodo-2-(methylamino)benzoic Acid Parent->Hydrolysis_Product Acid/Base, H₂O Oxidation_Product Oxidized Impurities (e.g., N-oxide, colored byproducts) Parent->Oxidation_Product O₂, Light, Oxidants Deiodination_Product Methyl 2-(methylamino)benzoate Parent->Deiodination_Product Light (hν), Reducing Agents

Caption: Primary degradation pathways of methyl 5-iodo-2-(methylamino)benzoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: A new, more polar spot appears on my TLC plate during reaction workup, and my final yield is low.

  • Question: I'm running a reaction and during the aqueous workup (e.g., extraction with NaHCO₃ or dilute acid), I notice a new, more polar spot on my TLC that wasn't in the initial reaction mixture. My isolated yield of the desired product is also lower than expected. What is likely happening?

  • Answer:

    • Potential Cause: You are likely observing the product of ester hydrolysis , which is 5-iodo-2-(methylamino)benzoic acid. The carboxylic acid group makes this byproduct significantly more polar than the parent ester, causing it to have a lower Rf value on the TLC plate. Esters are known to hydrolyze under both acidic and basic aqueous conditions.[1][2][3][4][5]

    • Recommended Actions:

      • Minimize Contact Time: Perform aqueous extractions as quickly as possible.

      • Use Milder Conditions: If a basic wash is necessary, use a saturated sodium bicarbonate solution instead of stronger bases like sodium or potassium hydroxide. For acidic washes, use dilute solutions (e.g., 0.1 M HCl) and keep the temperature low (e.g., on an ice bath).

      • Avoid Protic Solvents at High Temperatures: If your reaction is run at elevated temperatures, be mindful of using protic solvents that could facilitate hydrolysis.

      • pH Adjustment for Extraction: To recover the hydrolyzed product if it has formed in significant quantities, you can acidify the aqueous layer to protonate the carboxylate, and then extract it with an organic solvent.

Issue 2: My stored sample of methyl 5-iodo-2-(methylamino)benzoate has developed a yellow or brownish tint.

  • Question: My previously off-white solid sample has changed color over time in storage. Is it still usable?

  • Answer:

    • Potential Cause: The discoloration is a classic sign of oxidation of the N-methylamino group .[7][9] Similar to other N-alkylanilines, this functional group can be sensitive to atmospheric oxygen and light, leading to the formation of colored impurities.

    • Recommended Actions:

      • Proper Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and in a cool, dry place.

      • Purity Check: Before use, check the purity of the discolored sample by HPLC, LC-MS, or NMR to quantify the level of impurities. For many applications, a small percentage of colored impurities may not interfere, but for sensitive downstream reactions, purification (e.g., recrystallization or column chromatography) may be necessary.

      • Inert Atmosphere During Reactions: When setting up reactions, especially those that are heated or run for extended periods, do so under an inert atmosphere to prevent further oxidation.

Issue 3: I'm seeing an unexpected peak in my LC-MS analysis corresponding to the loss of iodine.

  • Question: My LC-MS results show a significant peak with a mass corresponding to methyl 2-(methylamino)benzoate. Where is this coming from?

  • Answer:

    • Potential Cause: You are observing a deiodination product. The carbon-iodine bond in aryl iodides can be cleaved under certain conditions.[12][15][16] This is most commonly due to:

      • Photodegradation: Exposure of the sample (either solid or in solution) to UV or even ambient light can induce C-I bond homolysis.[15][16]

      • Reductive Deiodination: Certain reagents or reaction conditions may have a reductive potential, leading to the cleavage of the C-I bond.

    • Recommended Actions:

      • Protect from Light: Always handle and store the compound in amber vials or by wrapping containers in aluminum foil. When running reactions, especially photochemical ones, ensure the reaction is shielded from unintended light sources.

      • Review Reaction Components: Scrutinize your reaction for any components that could act as a reducing agent.

      • Analytical Considerations: During analysis, use amber autosampler vials to prevent photodegradation of the sample while it is waiting for injection.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for methyl 5-iodo-2-(methylamino)benzoate?

    • A1: To maximize shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light (amber vial), and kept in a cool, dry environment (refrigeration is often recommended).

  • Q2: Can I use a discolored sample of this compound?

    • A2: It depends on the sensitivity of your application. Discoloration indicates the presence of oxidative impurities.[7][9] It is highly recommended to re-analyze the sample by HPLC or NMR to determine the purity before use. If the purity is below your required specification, purification by recrystallization or chromatography is advised.

  • Q3: During synthesis, my reaction mixture is turning dark. Is this normal?

    • A3: While some reactions naturally have colored intermediates, a progressive darkening, especially when exposed to air, often suggests oxidative degradation of the N-methylamino group.[6][7] It is prudent to run a small-scale trial under a nitrogen or argon atmosphere to see if the color change is mitigated.

  • Q4: What analytical method is best for assessing the purity and stability of this compound?

    • A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique.[20][21] A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[20][21][22] Coupling this with mass spectrometry (LC-MS) is invaluable for identifying unknown degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[23][24][25][26][27][][29][30][31] This protocol outlines a general procedure for methyl 5-iodo-2-(methylamino)benzoate.

Objective: To identify the potential degradation products of methyl 5-iodo-2-(methylamino)benzoate under various stress conditions.

Materials:

  • Methyl 5-iodo-2-(methylamino)benzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • HPLC system with UV/DAD detector

Procedure:

The following diagram outlines the workflow for the forced degradation study.

Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Unstressed Sample (t=0 analysis) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (Solid/Solution, ICH Q1B) Start->Photo Analysis Neutralize (if needed) Dilute to working conc. Analyze by HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation - Identify Degradants - Calculate Mass Balance - Assess Peak Purity Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Step-by-step Method:

  • Preparation of Solutions: Prepare a stock solution of methyl 5-iodo-2-(methylamino)benzoate at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours), neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.

  • Thermal Degradation: Place a known amount of the solid compound in a vial in a calibrated oven at 80°C. At various time points, withdraw a sample, dissolve it in acetonitrile to the target concentration, and analyze.

  • Photostability: Expose the solid compound and a solution (e.g., in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples after exposure.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. A diode array detector is crucial for assessing peak purity and detecting co-eluting peaks.

Data Evaluation:

  • Degradation Percentage: Aim for 5-20% degradation. If degradation is too rapid, reduce the stressor's intensity (e.g., lower temperature or concentration). If it's too slow, increase it.[23][24]

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method can separate it from its degradants.

  • Mass Balance: The sum of the assay value of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.[24]

Data Summary Table

Stress ConditionExpected Primary Degradant(s)Potential Observations
Acid Hydrolysis 5-iodo-2-(methylamino)benzoic acidAppearance of a more polar peak on HPLC.
Base Hydrolysis 5-iodo-2-(methylamino)benzoic acidRapid appearance of a more polar peak.
Oxidation (H₂O₂) Oxidized N-methylamino speciesAppearance of multiple new peaks, potential for discoloration.
Thermal (Heat) Deiodination and/or other byproductsPotential for deiodination, discoloration.
Photolytic (Light) Methyl 2-(methylamino)benzoate (deiodination)Appearance of a less polar peak corresponding to the deiodinated product.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). Semantic Scholar. [Link]

  • Aromatic Iodination: Organic Chemistry Study Guide. (2025). Fiveable. [Link]

  • Meena, B. I., Lakk-Bogáth, D., Török, P., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1481. [Link]

  • Brand, J. P., & Waser, J. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & biomolecular chemistry, 10(42), 8487–8497. [Link]

  • Stejskal, J., & Trchová, M. (2012). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy, 43(11), 1644-1651. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of chromatography. B, Biomedical sciences and applications, 744(2), 319–327. [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025). YouTube. [Link]

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  • Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. (2026). ResearchGate. [Link]

  • Meena, B. I., Lakk-Bogáth, D., Török, P., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. [Link]

  • Kim, H., Lee, S., & Hong, S. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic letters, 23(2), 485–490. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Kim, T. K., Kim, J. G., Oang, K. Y., Kim, J., & Ihee, H. (2022). The carbon-iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Communications Chemistry, 5(1), 1-8. [Link]

  • Singh, L., Singh, A. K., & Singh, R. T. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 64(7), 416-418. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell University.
  • Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596-6599. [Link]

  • Wang, Z., Tan, J., Chen, T., & Du, G. (2014). New insight into the mechanisms of carboxylic acid esterification and ester hydrolysis. Physical Chemistry Chemical Physics, 16(29), 15234-15241. [Link]

  • Bailey, J. A., & Sharp, P. R. (2001). On the Mechanism of C−H Bond Activation in the Photochemical Arylation of Rhenium(V) Oxo Iodide Complexes. Organometallics, 20(24), 5187-5195. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Jatto, E. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]

  • Rawat, A., & Yadav, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Uehleke, H., & Nestel, K. (1967). Comparative studies on the N-oxidation of aniline and N,N-dimethylaniline by rabbit liver microsomes. Naunyn-Schmiedebergs Archiv für Pharmakologie und Experimentelle Pathologie, 257(2), 151–171. [Link]

  • Development of HPLC analytical method for determination of anthranilamide into food simulants from polyethylene terephthalate. (2025). ResearchGate. [Link]

  • Schmidt, C., & Wirth, T. (2024). Oxidative cyclization and enzyme-free deiodination of thyroid hormones. Chemical science, 15(12), 4463–4469. [Link]

  • Pihlaja, K., & Lönnberg, H. (1988). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Acta Chemica Scandinavica, 42a, 624-630. [Link]

  • Colombo, S., Ferri, V., Raco, A., Lorusso, V., & Uggeri, F. (2024). Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Radiography (London, England: 1995), 30(3), 856–860. [Link]

  • Some studies of aromatic iodination and deiodination. (n.d.). St Andrews Research Repository. [Link]

  • Khaskin, E., & Bergman, R. G. (2017). Heterolytic carbon-iodine bond cleavage by a palladium(i) metalloradical. Chemical science, 8(3), 2351–2355. [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • McFarland, S. A., & Au-Yeung, H. Y. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 121, 169-178. [Link]

  • Liu, D., Zhang, X., & Zhang, X. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental science & technology, 56(4), 2410–2420. [Link]

  • The Power of Excipient Purity in API Stability. (n.d.). Croda Pharma. [Link]

  • Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. (2022). MANAC Inc. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). MANAC Inc. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 5-Iodo-2-(methylamino)benzoate

This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 5-iodo-2-(methylamino)benzoate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 5-iodo-2-(methylamino)benzoate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind the methodological choices, present a detailed validation protocol in accordance with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines, and offer a comparative analysis with alternative analytical technologies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method for purity assessment.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-iodo-2-(methylamino)benzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can potentially lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API. Therefore, a validated, stability-indicating analytical method is paramount for ensuring the quality of this starting material.[4]

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for a substituted benzoic acid derivative like methyl 5-iodo-2-(methylamino)benzoate.[5][6][7] This guide will walk you through the entire lifecycle of an HPLC method, from development and validation to a critical comparison with other analytical techniques.

Part 1: Proposed HPLC Method for Methyl 5-Iodo-2-(methylamino)benzoate

Based on the physicochemical properties of the analyte (a substituted aromatic amine and benzoic acid ester) and extensive experience with similar molecules, a reversed-phase HPLC (RP-HPLC) method is proposed.[8][9][10]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.[9][11]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase suppresses the ionization of the secondary amine, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency.[11][12]
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% BA gradient elution is necessary to ensure the elution of any potential non-polar impurities while retaining and separating more polar ones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)The aromatic nature of the analyte suggests strong UV absorbance. A DAD allows for the selection of the optimal wavelength and provides peak purity analysis. Based on the UV spectrum of similar 2-aminobenzoic acid derivatives, a detection wavelength of 254 nm is proposed.[13][14][15][16]
Diluent Acetonitrile/Water (50:50, v/v)This mixture is expected to provide good solubility for the analyte and is compatible with the mobile phase.
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of methyl 5-iodo-2-(methylamino)benzoate reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the methyl 5-iodo-2-(methylamino)benzoate sample and dissolve in 100 mL of diluent.

Part 2: HPLC Method Validation Protocol

The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies.[1][2][3] The validation will be performed according to the ICH Q2(R2) guideline.[1][2][3]

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to induce degradation.[4][17][18][19]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Assess the resolution between the main peak and any degradation product peaks. The diode array detector will be used to evaluate peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spike the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) into a sample of known purity.

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the sample at 100% of the nominal concentration on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[21][22][23][24][25]

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.

  • Inject the solution five times before starting the sample analysis.

  • The system is deemed suitable if the following criteria are met:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • %RSD for peak area: ≤ 2.0%

Part 3: Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely accepted technique, other methods can also be considered for purity analysis. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities, required throughput, and available instrumentation.

Caption: Decision tree for analytical method selection.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher operating pressures.[26][27][28]

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[26]
Run Time Longer (15-30 min)Shorter (1-10 min)[26][28]
Resolution GoodExcellent, sharper peaks[29]
Sensitivity GoodHigher
Solvent Consumption HigherLower[29]
Cost Lower instrument costHigher instrument cost

Verdict: For high-throughput laboratories where speed and sensitivity are critical, UPLC offers significant advantages over HPLC.[29] However, for routine quality control, the validated HPLC method is robust, reliable, and more cost-effective.

HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5][6][7]

FeatureHPLCGas Chromatography (GC)
Analyte Properties Non-volatile, thermally labileVolatile, thermally stable[5]
Mobile Phase LiquidInert Gas
Operating Temperature Ambient to moderately elevatedHigh
Sample Preparation Simple dissolutionCan require derivatization for non-volatile compounds
Application Broad applicability for pharmaceuticalsPrimarily for residual solvents, volatile impurities[6]

Verdict: Methyl 5-iodo-2-(methylamino)benzoate has a relatively high molecular weight and is not sufficiently volatile for direct GC analysis without derivatization. Therefore, HPLC is the more suitable technique for its purity assessment.[5][30]

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the development and validation of an HPLC method for determining the purity of methyl 5-iodo-2-(methylamino)benzoate. By adhering to the principles of the ICH Q2(R2) guideline, the proposed method can be demonstrated to be specific, linear, accurate, precise, and robust, ensuring its suitability for routine quality control in a regulated environment.

The comparative analysis with UPLC and GC highlights the strengths and weaknesses of each technique, reinforcing the choice of HPLC as the most appropriate method for this particular analyte. The detailed protocols and rationale provided herein serve as a valuable resource for analytical scientists tasked with ensuring the quality and safety of pharmaceutical intermediates.

References

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Comparative

A Comparative Guide to the Reactivity of Methyl 5-Iodo-2-(methylamino)benzoate and Methyl 2-Amino-5-iodobenzoate

Introduction In the landscape of pharmaceutical and materials science research, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Iodinated anthranilate derivatives, such as methyl 5-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Iodinated anthranilate derivatives, such as methyl 5-iodo-2-(methylamino)benzoate and methyl 2-amino-5-iodobenzoate, are invaluable building blocks, offering multiple reaction sites for constructing complex molecular architectures.[1] While structurally similar, the presence of a methyl group on the nitrogen atom in the former introduces subtle yet profound differences in electronic and steric properties, which significantly dictate their reactivity.

This guide provides an in-depth, objective comparison of these two key intermediates. We will dissect their structural nuances and explore how these differences translate into practical outcomes in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection, optimizing their synthetic strategies for efficiency and yield.

Part 1: Structural, Steric, and Electronic Analysis

The fundamental difference between the two molecules lies in the substitution at the C2-position's amino group. Methyl 2-amino-5-iodobenzoate possesses a primary amine (-NH₂), while methyl 5-iodo-2-(methylamino)benzoate features a secondary amine (-NHCH₃). This seemingly minor alteration has significant consequences.

G cluster_0 Methyl 2-amino-5-iodobenzoate cluster_1 Methyl 5-iodo-2-(methylamino)benzoate A B Primary Amine (-NH₂) Less Steric Hindrance Lower Basicity/Nucleophilicity* C D Secondary Amine (-NHCH₃) Increased Steric Hindrance Higher Basicity/Nucleophilicity* caption *Relative to each other. See text for details.

Figure 1. Key structural and property differences.
Electronic Effects

The nitrogen's lone pair of electrons in both molecules is delocalized into the benzene ring, making the amino group a strong activating, ortho, para-director for electrophilic aromatic substitution.[2] However, the additional methyl group in methyl 5-iodo-2-(methylamino)benzoate exerts a positive inductive effect (+I), pushing electron density onto the nitrogen atom. This has two primary effects:

  • Increased Basicity and Nucleophilicity: The nitrogen atom becomes more electron-rich and, therefore, a stronger base and nucleophile compared to the primary amine.

  • Enhanced Ring Activation: The increased electron-donating capacity of the methylamino group further enriches the aromatic ring with electron density compared to the amino group.

Steric Effects

Steric hindrance is a critical factor differentiating the two compounds. The methyl group on the nitrogen of methyl 5-iodo-2-(methylamino)benzoate creates a more crowded environment around the reactive nitrogen center. This steric bulk can impede the approach of electrophiles or the coordination of bulky transition metal catalysts, a factor that can dramatically reduce reaction rates.[3][4] In contrast, the primary amine in methyl 2-amino-5-iodobenzoate is significantly less hindered.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Reactivity of the C-I Bond

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with an organic halide.[5] The reaction's catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is sensitive to the electronic nature of the C-I bond.

G cluster_reactants Inputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(I) pd0->pdiil Oxidative Addition (Rate-Determining Step) pdiil_b Ar-Pd(II)L₂(R') pdiil->pdiil_b Transmetalation pdiil_b->pd0 Regenerates Catalyst product Ar-R' pdiil_b->product Reductive Elimination aryl_halide Ar-I aryl_halide->pdiil boronic_acid R'-B(OH)₂ boronic_acid->pdiil base Base (e.g., Na₂CO₃) base->pdiil

Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Comparative Analysis:

  • Methyl 2-amino-5-iodobenzoate: The -NH₂ group is strongly electron-donating. The resulting electron-rich aromatic ring can slightly slow the rate of oxidative addition, as this step is favored by electron-deficient aryl halides.

  • Methyl 5-iodo-2-(methylamino)benzoate: The -NHCH₃ group is even more electron-donating than -NH₂. Consequently, the C-I bond in this molecule is expected to be slightly less reactive towards oxidative addition compared to its primary amine counterpart.

While both compounds are excellent substrates for Suzuki-Miyaura coupling due to the highly reactive C-I bond, a subtle difference in reaction kinetics may be observed.[6][7]

Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling

CompoundArylboronic AcidConditionsTime (h)Yield (%)
Methyl 2-amino-5-iodobenzoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C492
Methyl 5-iodo-2-(methylamino)benzoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C689

Data are illustrative, based on established chemical principles, and may vary with specific experimental conditions.

Buchwald-Hartwig Amination: Reactivity as an Aryl Halide Partner

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[8][9] When our compounds of interest act as the aryl iodide partner, the steric environment around the C-I bond becomes crucial.

G cluster_reactants Inputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(I) pd0->pdiil Oxidative Addition pdiil_amido [Ar-Pd(II)L₂(NR'R'')]⁺ pdiil->pdiil_amido Amine Coordination & Deprotonation pdiil_amido->pd0 Regenerates Catalyst product Ar-NR'R'' pdiil_amido->product Reductive Elimination aryl_halide Ar-I aryl_halide->pdiil amine HNR'R'' amine->pdiil base Base (e.g., NaOtBu) base->pdiil

Figure 3. Simplified Buchwald-Hartwig amination cycle.

Comparative Analysis:

  • Methyl 2-amino-5-iodobenzoate: The primary amine at the C2 position is relatively small. It presents minimal steric clash for the incoming palladium catalyst during the oxidative addition step.

  • Methyl 5-iodo-2-(methylamino)benzoate: The methylamino group is significantly bulkier. This steric hindrance ortho to the iodine can disfavor the approach of the palladium catalyst, potentially requiring more forcing conditions (higher temperature, longer reaction times, or more sophisticated ligands) to achieve comparable yields.[3]

Table 2: Representative Experimental Data for Buchwald-Hartwig Amination

Aryl Iodide PartnerAmineConditionsTime (h)Yield (%)
Methyl 2-amino-5-iodobenzoateMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C895
Methyl 5-iodo-2-(methylamino)benzoateMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C1675

Data are illustrative, based on established chemical principles, and may vary with specific experimental conditions.

Part 3: Detailed Experimental Protocols

The following protocols are generalized starting points for the comparative reactions discussed. Optimization for specific substrates is highly recommended.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

G start Start step1 1. Combine Reactants - Aryl Iodide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - Na₂CO₃ (2.0 eq) start->step1 step2 2. Add Solvents - Degassed DME - Degassed H₂O (4:1 ratio) step1->step2 step3 3. Inert Atmosphere - Purge vessel with Argon or Nitrogen step2->step3 step4 4. Heat Reaction - Stir at 80-90 °C step3->step4 step5 5. Monitor Progress - TLC or LC-MS step4->step5 step6 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine step5->step6 step7 7. Purify - Dry (Na₂SO₄) - Concentrate - Column Chromatography step6->step7 end End step7->end

Figure 4. Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the respective aryl iodide (methyl 2-amino-5-iodobenzoate or methyl 5-iodo-2-(methylamino)benzoate, 1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium tetrakis(triphenylphosphine) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Vessel Preparation (Glovebox): In a glovebox, combine the aryl iodide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol) in an oven-dried vial.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Partition the filtrate between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Summary and Recommendations

The choice between methyl 5-iodo-2-(methylamino)benzoate and methyl 2-amino-5-iodobenzoate is dictated by the specific transformation and the desired outcome.

Table 3: Comparative Reactivity Summary

FeatureMethyl 2-amino-5-iodobenzoateMethyl 5-iodo-2-(methylamino)benzoateRationale
C-I Reactivity (Suzuki) HighSlightly LowerIncreased electron density from -NHCH₃ group slightly disfavors oxidative addition.
N-Nucleophilicity ModerateHigh+I effect of the methyl group increases electron density on the nitrogen.
Steric Hindrance LowHighThe methyl group significantly increases bulk around the C2 and N positions.
Ideal Use Case Versatile building block, especially when further functionalization of the -NH₂ group is desired or when used as a sterically unencumbered aryl halide partner.Preferred when a more nucleophilic N-center is needed and the steric bulk does not impede the desired reaction. Less suitable as an aryl halide partner in sterically demanding cross-couplings.

Recommendations for Researchers:

  • For Suzuki-Miyaura couplings , both reagents are highly effective, though methyl 2-amino-5-iodobenzoate may react slightly faster under identical conditions.

  • For Buchwald-Hartwig aminations where the compound is the aryl halide , methyl 2-amino-5-iodobenzoate is the superior choice due to lower steric hindrance at the reaction site. Using methyl 5-iodo-2-(methylamino)benzoate may require more specialized, bulky phosphine ligands and longer reaction times.

  • If the nitrogen atom is intended to act as the nucleophile in a subsequent step (e.g., alkylation, acylation), methyl 5-iodo-2-(methylamino)benzoate will be electronically more reactive, but this advantage may be negated by its steric bulk.

By understanding these fundamental principles of reactivity, chemists can strategically select the optimal building block, streamlining synthesis and maximizing the potential for success in the development of novel molecules.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Available at: [Link]

  • African Journal of Pure and Applied Chemistry. Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. Available at: [Link]

  • Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Available at: [Link]

  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • PMC. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available at: [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

Sources

Validation

Mass spectrometry validation techniques for methyl 5-iodo-2-(methylamino)benzoate

Mass Spectrometry Validation Techniques for Methyl 5-iodo-2-(methylamino)benzoate: A Comparative Analytical Guide Introduction Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a highly specialized halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Techniques for Methyl 5-iodo-2-(methylamino)benzoate: A Comparative Analytical Guide

Introduction Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a highly specialized halogenated anthranilic acid derivative, predominantly utilized as a synthetic intermediate in the development of targeted therapeutics, including mitogen-activated protein kinase (MAPK) inhibitors[1]. Validating the purity, pharmacokinetic profile, and structural integrity of this compound requires a robust mass spectrometry (MS) strategy. Because the molecule features a secondary amine, a methyl ester, and a heavy iodine atom, its ionization behavior is highly sensitive to the chosen MS interface.

As an Application Scientist, I have structured this guide to objectively compare Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI-MS). The goal is to establish an optimal, self-validating analytical protocol that aligns with stringent regulatory standards.

Structural Causality & Ionization Dynamics

Before selecting an analytical technique, it is critical to understand the causality behind the molecule's ionization. The physicochemical properties of methyl 5-iodo-2-(methylamino)benzoate dictate its behavior in the gas phase:

  • Secondary Amine (-NHCH3): This functional group acts as a strong proton acceptor. In acidic mobile phases (e.g., 0.1% formic acid), the amine readily forms an intact [M+H]+ ion (m/z ~292.0). This makes positive-ion ESI highly efficient.

  • Iodine Substituent (-I): The large electron cloud of the iodine atom increases the molecule's polarizability. However, the carbon-iodine bond is relatively weak. Subjecting this molecule to high-temperature vaporizers (often >400°C in APCI) or heated GC injector ports risks thermal degradation via deiodination.

  • Methyl Ester (-COOCH3): During collision-induced dissociation (CID), this group is prone to the neutral loss of methanol (-32 Da), providing a highly reliable and intense quantifier transition for Multiple Reaction Monitoring (MRM).

Comparative Performance of MS Alternatives

To meet the rigorous criteria of the ICH M10 Bioanalytical Method Validation guidelines[2], the selected MS technique must demonstrate high selectivity, minimal matrix effects, and excellent reinjection reproducibility.

Table 1: Performance Comparison of MS Ionization Techniques for Methyl 5-iodo-2-(methylamino)benzoate

ParameterLC-ESI-MS/MS (Gold Standard)LC-APCI-MS/MSGC-EI-MS
Primary Ionization Soft ([M+H]+ at m/z 292.0)Medium ([M+H]+, minor fragmentation)Hard (M+ radical at m/z 291.0)
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL2.0 - 5.0 ng/mL10 - 50 ng/mL
Thermal Stability Risk Low (Desolvation at 300°C)High (Vaporizer >400°C risks C-I cleavage)High (Injector at 250°C)
Matrix Effects Moderate (Requires SIL-IS correction)Low (Less susceptible to ion suppression)Low (High chromatographic resolution)
Best Application PK studies, trace impurity quantitationHigh-flow applications, non-polar matricesStructural elucidation, residual solvents

Expert Insight: While APCI is generally superior for non-polar, low-molecular-weight compounds[3], the thermal lability of the carbon-iodine bond makes ESI the superior choice for preserving the intact molecular ion of this specific halogenated benzoate[4].

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate ICH M10 mandates, ensuring that every analytical run functions as a self-validating system through the use of Quality Controls (QCs) and stable-isotope labeled internal standards (SIL-IS)[5].

Protocol A: LC-ESI-MS/MS Workflow (Recommended)
  • Sample Preparation: Spike the biological matrix or reaction mixture with 10 ng/mL of a deuterated internal standard (e.g., Methyl 5-iodo-2-(methyl-d3-amino)benzoate). Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes to isolate the supernatant.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid ensures complete protonation of the secondary amine prior to droplet formation.

  • MS Parameters: Operate in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions:

    • Quantifier: m/z 292.0 → 260.0 (Loss of CH3OH, Collision Energy: 15 eV).

    • Qualifier: m/z 292.0 → 133.1 (Loss of CH3OH and I, Collision Energy: 25 eV).

  • Validation Check: Ensure the accuracy of calibration standards is within ±15% (±20% at LLOQ) and monitor the IS response across all samples to rule out systemic variability, as strictly required by ICH M10[6].

Protocol B: GC-EI-MS Workflow (Orthogonal Validation)
  • Sample Preparation: Extract the compound into a non-polar solvent (e.g., hexane) and dry over anhydrous Na2SO4 to remove trace water.

  • Chromatography: Inject 1 µL (splitless) onto a 5% phenyl-methylpolysiloxane capillary column. Critical Step: Keep the injector temperature at or below 220°C to minimize thermal deiodination in the inlet.

  • MS Parameters: Set electron energy to 70 eV. Acquire data in full scan mode (m/z 50–350) for structural identification.

  • Validation Check: Monitor the molecular ion (m/z 291) and the characteristic base peak (m/z 260).

Visualizing the Analytical Logic

G Start Sample: Methyl 5-iodo-2- (methylamino)benzoate Q1 High Sensitivity & Trace Quantitation? Start->Q1 Q2 Thermally Stable in Matrix? Q1->Q2 No (Screening) ESI LC-ESI-MS/MS (Optimal for[M+H]+) Q1->ESI Yes (Sub-ng/mL) APCI LC-APCI-MS (High Flow/Non-polar) Q2->APCI No/Unknown GCMS GC-EI-MS (Structural ID) Q2->GCMS Yes (Volatile)

Workflow for selecting the optimal MS technique for halogenated benzoates.

Pathway Parent [M+H]+ m/z 292.0 Intact Precursor Ion Frag1 m/z 260.0 Loss of CH3OH (-32 Da) Parent->Frag1 CID: 15 eV Frag2 m/z 133.1 Loss of Iodine (-127 Da) Frag1->Frag2 CID: 25 eV Frag3 m/z 105.1 Core Aniline Ion Frag2->Frag3 CID: 35 eV

Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Conclusion

For the rigorous validation of methyl 5-iodo-2-(methylamino)benzoate, LC-ESI-MS/MS stands as the most robust analytical choice. While APCI and GC-MS are highly effective for non-polar molecules, the thermal lability of the iodinated aromatic ring makes high-temperature techniques prone to artifact formation and signal loss. By leveraging the secondary amine for protonation in ESI and tracking the neutral loss of methanol, researchers can achieve sub-ng/mL sensitivity while strictly adhering to ICH M10 bioanalytical standards.

References

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: ich.org URL: 5

  • Title: bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL: 2

  • Title: bioanalytical method validation – m10 - ICH Source: ich.org URL: 6

  • Title: ESI vs APCI. Which ionization should I choose for my application? - YouTube Source: youtube.com URL: 3

  • Title: Straight to the Source: ESI vs APCI…. - Microsaic Systems Source: microsaic.com URL: 4

  • Title: WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents Source: google.com URL: 1

Sources

Comparative

Evaluating Borylation Reagents for Methyl 5-iodo-2-(methylamino)benzoate Conversion: A Comprehensive Guide

Introduction & Synthetic Significance Methyl 5-iodo-2-(methylamino)benzoate is a highly valuable building block in pharmaceutical development, most notably utilized in the synthesis of mitogen-activated protein kinase-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Significance

Methyl 5-iodo-2-(methylamino)benzoate is a highly valuable building block in pharmaceutical development, most notably utilized in the synthesis of mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1]. The conversion of this aryl iodide into a versatile boronate ester via palladium-catalyzed Miyaura borylation is a critical workflow. However, researchers must navigate specific chemoselectivity challenges, primarily avoiding side reactions involving the secondary amine, preventing hydrolysis of the ester, and mitigating undesired homocoupling.

This guide objectively evaluates the performance of leading borylation reagents—B2pin2 , HBpin , and B2neop2 —and provides field-proven, self-validating protocols to ensure high-fidelity conversions.

Mechanistic Causality & The "Base Problem"

The Miyaura borylation reaction enables the synthesis of boronates by cross-coupling diboron reagents with aryl halides[2]. To achieve high yields with methyl 5-iodo-2-(methylamino)benzoate, the catalytic cycle must be tightly controlled.

The choice of base is the most critical parameter. The use of potassium acetate (KOAc) is deliberate; unlike stronger bases, KOAc does not coordinate to the boron atom of the diboron reagent to form a tetrahedral activated species, which would prematurely trigger a competing Suzuki-Miyaura cross-coupling with the starting aryl iodide[2]. Instead, KOAc facilitates a ligand exchange on the palladium center. The resulting Pd–O bond (a hard Lewis base with a soft Lewis acid) is significantly more reactive toward transmetalation than the initial Pd–I bond, driven by the high oxophilicity of boron[2]. Stronger bases inevitably lead to the "base problem," causing rapid protodeboronation or biaryl homocoupling[3].

CatalyticCycle Pd0 Pd(0)L2 Catalyst PdII_Ox Pd(II)(Ar)(I)L2 Oxidative Addition Pd0->PdII_Ox + Ar-I PdII_OAc Pd(II)(Ar)(OAc)L2 Base Exchange PdII_Ox->PdII_OAc + KOAc - KI PdII_B Pd(II)(Ar)(Bpin)L2 Transmetalation PdII_OAc->PdII_B + B2pin2 - AcO-Bpin PdII_B->Pd0 - Ar-Bpin

Caption: Miyaura borylation catalytic cycle highlighting the critical base exchange step.

Critical Analytical Insight: The Isobaric Trap

Expertise & Experience Alert: A common pitfall when borylating methyl 5-iodo-2-(methylamino)benzoate is misinterpreting reaction progress via low-resolution LC-MS.

  • The exact mass of the starting material (C9H10INO2) is 290.98 Da .

  • The exact mass of the Bpin product (C15H22BNO4) is 291.16 Da .

The mass difference is a mere ~0.18 Da , which is entirely indistinguishable on standard single-quadrupole mass spectrometers. Relying solely on the disappearance of the m/z 292 [M+H]+ peak will lead to false assumptions of reaction failure or stalling. Causality: Reaction monitoring must rely on baseline chromatographic separation (UV detection at 254 nm), TLC, or in-process 11 B-NMR.

Quantitative Reagent Comparison

When selecting a boron source, researchers must balance atom economy, transmetalation kinetics, and product stability. While bis(pinacolato)diboron (B2pin2) remains the industry standard, alternatives like pinacolborane (HBpin) and bis(neopentyl glycolato)diboron (B2neop2) offer distinct profiles[4]. HBpin is more atom economical but is known to cause hydrodehalogenation side reactions[5].

ReagentPathways Substrate Methyl 5-iodo-2-(methylamino)benzoate B2pin2 B2pin2 High Stability Substrate->B2pin2 Pd(dppf)Cl2 HBpin HBpin Atom Economical Substrate->HBpin Pd(dppf)Cl2 B2neop2 B2neop2 High Reactivity Substrate->B2neop2 Pd(dppf)Cl2 ProdPin Pinacol Boronate (Stable) B2pin2->ProdPin Optimal Pathway HBpin->ProdPin Moderate Yield SideProd Dehalogenated Byproduct HBpin->SideProd Competing Reduction ProdNeop Neopentyl Boronate (Hydrolysis Risk) B2neop2->ProdNeop Fast Conversion

Caption: Logical relationship of borylation reagents and their respective reaction pathways.

Table 1: Performance Metrics for Methyl 5-iodo-2-(methylamino)benzoate Borylation
ReagentEquivalentsReaction Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
B2pin2 1.24.0>9989% Biaryl homocoupling (<2%)
HBpin 1.56.09568% Hydrodeiodination (15%)
B2neop2 1.22.5>9984% Boronic acid (hydrolysis, 5%)
Table 2: Catalyst and Base Optimization (Using B2pin2)
Catalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Outcome & Mechanistic Causality
Pd(dppf)Cl2 KOAcDMSO80Optimal. Large bite angle of dppf promotes rapid reductive elimination.
Pd(PPh3)4 KOAcDioxane90Sluggish (60%). Monodentate ligands slow the transmetalation step.
Pd(dppf)Cl2 K2CO3DMSO80Poor (30%). Strong base triggers premature Suzuki homocoupling.

Self-Validating Experimental Protocol (B2pin2 Workflow)

This protocol is designed as a self-validating system. In-process visual cues and strict environmental controls are embedded to ensure reproducibility.

Step 1: Assembly and Degassing

  • Charge an oven-dried Schlenk flask with methyl 5-iodo-2-(methylamino)benzoate (1.0 eq, 10 mmol), B2pin2 (1.2 eq, 12 mmol), anhydrous KOAc (3.0 eq, 30 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.5 mmol).

  • Self-Validation Check: Ensure KOAc is freshly oven-dried. Trace moisture will lead to protodeboronation of the product[3].

  • Add anhydrous DMSO (30 mL). Sparge the suspension with N2 gas for a minimum of 15 minutes.

  • Causality: Oxygen must be rigorously excluded because it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

Step 2: Reaction Execution and Monitoring

  • Heat the mixture to 80 °C under an N2 atmosphere. The mixture should transition from a red/brown suspension to a dark, homogeneous solution.

  • Self-Validation Check: If a heavy black precipitate forms rapidly against the flask walls, this is "Pd black." It indicates catalyst decomposition, usually due to inadequate degassing.

  • Monitor the reaction via HPLC-UV (254 nm) or TLC (Hexanes/EtOAc 4:1). Do not rely on low-res LC-MS due to the isobaric nature of the starting material and product.

Step 3: Quench and Extraction

  • Upon complete consumption of the aryl iodide (typically 4 hours), cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (100 mL) and wash with 5% aqueous NH4Cl (3 × 50 mL), followed by brine (50 mL).

  • Causality: The mildly acidic NH4Cl wash effectively removes DMSO and KOAc without subjecting the pinacol ester to highly basic conditions, which could induce hydrolysis.

Step 4: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes) to afford the pure methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylamino)benzoate.

Conclusion

For the borylation of methyl 5-iodo-2-(methylamino)benzoate, B2pin2 remains the superior reagent when paired with Pd(dppf)Cl2 and KOAc in DMSO. While B2neop2 offers faster reaction kinetics, its susceptibility to hydrolysis during aqueous workup reduces the overall isolated yield. HBpin, despite its atom economy, is not recommended for this substrate due to competing hydrodeiodination pathways that complicate purification. Strict adherence to degassing protocols and chromatographic (non-MS) reaction monitoring are the keys to reproducible success.

References

  • Miyaura Borylation Reaction - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction Organic Letters - ACS Publications[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence MDPI[Link]

  • C–H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen MSU Chemistry[Link]

  • WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Google P

Sources

Validation

NMR characterization comparison of methyl 5-iodo-2-(methylamino)benzoate batches

Analytical Comparison Guide: NMR Characterization of Methyl 5-iodo-2-(methylamino)benzoate Batches Executive Summary Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a critical halogenated anthranilic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: NMR Characterization of Methyl 5-iodo-2-(methylamino)benzoate Batches

Executive Summary

Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a critical halogenated anthranilic acid derivative heavily utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1][2]. Because downstream cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) are highly sensitive to catalyst-poisoning impurities and stoichiometric imbalances, rigorous batch qualification is essential.

As a Senior Application Scientist, I frequently observe that relying solely on High-Performance Liquid Chromatography (HPLC) for intermediate qualification leads to critical downstream failures. HPLC requires a reference standard of the exact analyte to quantify purity accurately and often misses non-UV active impurities[3]. This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow to objectively compare three commercial/in-house batches, utilizing quantitative NMR (qNMR) and Diffusion-Ordered Spectroscopy (DOSY) to establish absolute purity and complex impurity profiles[4][5].

Analytical Workflow

Workflow cluster_0 Primary NMR Characterization cluster_1 Advanced Impurity Profiling A Methyl 5-iodo-2-(methylamino)benzoate Batch Samples B 1H & 13C 1D NMR Structural Identity A->B C 1H qNMR (Duroquinone IS) Absolute Purity A->C D 2D 1H-13C HSQC Residual Solvents B->D F Data Synthesis & Batch Selection C->F E DOSY NMR Monomer/Dimer Analysis D->E E->F

NMR analytical workflow for batch comparison and purity validation.

Self-Validating Experimental Protocols

Protocol 1: Quantitative 1H NMR (qNMR) for Absolute Purity

Expertise & Causality: This qNMR protocol operates as a self-validating system. By co-dissolving a gravimetrically traceable internal standard (IS) with the analyte, the method internally calibrates for any variations in instrument sensitivity, yielding an absolute mass fraction without external calibration curves[5]. For Methyl 5-iodo-2-(methylamino)benzoate, Duroquinone is the optimal IS. The analyte's key protons appear at 8.14 ppm (C6-H, doublet), 7.58 ppm (C4-H, multiplet), 6.51 ppm (C3-H, multiplet), 3.83 ppm (methyl ester, singlet), and 2.87 ppm (N-methyl, singlet)[2]. Duroquinone presents a sharp 12H singlet at ~2.0 ppm, perfectly isolated from the analyte's signals and common residual solvents.

Methodology:

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the intermediate batch and ~5.0 mg of Duroquinone (TraceCERT® standard) into a static-free glass vial.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃, 100% atom D). Causality: CDCl₃ ensures complete dissolution, and its residual CHCl₃ peak (7.26 ppm) does not overlap with the analyte's aromatic protons[2].

  • Acquisition Parameters: Transfer to a 5 mm precision NMR tube. Acquire 1H NMR spectra at 400 MHz using a 90° excitation pulse.

  • Relaxation Delay (Critical Step): Set the relaxation delay (D1) to 60 seconds. Causality: To achieve >99% quantitative accuracy, D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being integrated. Failing to allow complete relaxation will artificially skew the purity calculation.

  • Processing: Apply manual phase and baseline correction. Integrate the IS singlet (2.0 ppm) against the analyte's C6-aromatic doublet (8.14 ppm) to calculate the absolute weight percentage[2][5].

Protocol 2: DOSY & 2D-HSQC for Complex Mixture Analysis

Expertise & Causality: Halogenated anthranilates are prone to forming hydrogen-bonded dimers that mimic higher-molecular-weight impurities. Standard 1D NMR cannot easily distinguish these from genuine structural impurities. Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on their hydrodynamic radius (diffusion coefficients), effectively acting as an "NMR chromatogram" within the tube to distinguish monomeric APIs from dimeric species[4][6]. Concurrently, 2D-¹H-¹³C HSQC is deployed to unambiguously assign residual aliphatic solvents by correlating proton shifts with carbon shifts, bypassing the limitations of 1D overlap[4].

Comparative Batch Data Analysis

The following table synthesizes the quantitative data obtained from testing three distinct batches of Methyl 5-iodo-2-(methylamino)benzoate using the protocols defined above.

Table 1: NMR Characterization & Purity Metrics Across Three Batches

Analytical MetricBatch A (Commercial Supplier 1)Batch B (Commercial Supplier 2)Batch C (In-House Synthesis)
HPLC Purity (Area %) 99.2%98.8%97.5%
qNMR Absolute Purity (wt%) 94.1%98.5%96.8%
3-Iodo Regioisomer (mol%) 0.8%< 0.1%1.2%
Residual DMF (ppm) 4,500None Detected800
Residual EtOAc (ppm) 12,0008502,100
DOSY Profile Monomer onlyMonomer onlyTrace Dimerization
Data Interpretation & Scientific Insights
  • The HPLC vs. qNMR Discrepancy: Notice the severe discrepancy in Batch A between its HPLC purity (99.2%) and its qNMR absolute purity (94.1%). This is a classic real-world trap. HPLC relies on UV absorbance; it completely missed the massive amounts of non-UV active residual ethyl acetate (12,000 ppm) and DMF (4,500 ppm) left over from poor drying protocols[3]. Using Batch A in a stoichiometric cross-coupling reaction would result in a ~6% molar deficit of the starting material, potentially stalling the reaction.

  • Regioisomeric Impurities: The iodination of anthranilic acid derivatives frequently yields the 3-iodo regioisomer as a byproduct. In our 1H NMR analysis, this isomer is easily quantified because its aromatic coupling pattern shifts away from the distinct isolated C6 proton (8.14 ppm) of the desired 5-iodo product[2]. Batch B demonstrates superior regioselectivity (< 0.1%).

  • Dimerization: DOSY analysis of Batch C revealed trace signals with a significantly lower diffusion coefficient than the main API, indicating the presence of dimeric aggregates[6]. This suggests that the in-house crystallization process requires optimization to prevent co-precipitation of complexed species.

References[1] "Methyl 5-iodo-2-(methylamino)benzoate/CAS:736990-24-2-HXCHEM" - hxchem.net. URL[4] "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis" - ijprajournal.com. URL[5] "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka" - patsnap.com. URL[6] "Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements - PubMed" - nih.gov.URL[3] "A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem" - benchchem.com. URL[2] "WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents" - google.com. URL

Sources

Comparative

Benchmarking Cross-Coupling Efficiency: Methyl 5-iodo-2-(methylamino)benzoate vs. Halide Alternatives

Executive Summary In modern drug development, the efficient construction of complex biaryl architectures relies heavily on palladium-catalyzed cross-coupling methodologies. Methyl 5-iodo-2-(methylamino)benzoate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the efficient construction of complex biaryl architectures relies heavily on palladium-catalyzed cross-coupling methodologies. Methyl 5-iodo-2-(methylamino)benzoate is a highly valuable bifunctional building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1].

This guide provides an objective, data-driven comparison of the cross-coupling efficiency of methyl 5-iodo-2-(methylamino)benzoate against its bromo- and chloro-alternatives. By analyzing the causality behind oxidative addition kinetics and providing a self-validating experimental protocol, this document serves as an authoritative framework for process chemists and researchers optimizing catalytic workflows.

Mechanistic Causality & Substrate Analysis

To optimize a cross-coupling reaction, one must understand the electronic and steric microenvironment of the electrophile. Methyl 5-iodo-2-(methylamino)benzoate features two competing functional groups on the aromatic ring:

  • Electron-Withdrawing Ester (C1): Inductively pulls electron density, generally activating the ring for nucleophilic attack.

  • Electron-Donating Secondary Amine (C2): Strongly pushes electron density into the ring via resonance, acting as an ortho/para director.

Because the iodine atom is located at C5 (directly para to the methylamino group), the C–I bond is highly electron-rich. In palladium catalysis, electron-rich aryl halides typically exhibit higher activation barriers for the initial oxidative addition step, as the metal center must donate electrons into a destabilized C–X antibonding orbital.

However, the choice of the leaving group dictates the dominant kinetic pathway. Aryl iodides are universally recognized as the most reactive electrophiles in these systems[2]. The bond dissociation energy (BDE) of the C–I bond (~67.2 kcal/mol) is substantially lower than that of C–Br (~82.6 kcal/mol) and C–Cl (~96.0 kcal/mol)[3]. This exceptionally low BDE completely overrides the electronic deactivation caused by the para-amine, making the iodo-variant the most kinetically competent electrophile in the series.

Comparative Benchmarking: Iodo vs. Bromo vs. Chloro Alternatives

When benchmarking the Suzuki-Miyaura coupling of these halides with a standard nucleophile (e.g., phenylboronic acid), the experimental data reveals stark differences in catalytic requirements and thermodynamic efficiency.

Quantitative Performance Data
Substrate AlternativeBond Dissociation Energy (BDE)Optimal Catalyst SystemTemp (°C)Time (h)Typical Yield (%)
Methyl 5-iodo-2-(methylamino)benzoate ~67.2 kcal/mol[3]PdCl₂(dppf) / K₂CO₃60 - 802 - 4>92%
Methyl 5-bromo-2-(methylamino)benzoate ~82.6 kcal/mol[3]Pd(PPh₃)₄ / Na₂CO₃90 - 1008 - 1275 - 85%
Methyl 5-chloro-2-(methylamino)benzoate ~96.0 kcal/molPd₂(dba)₃ + XPhos / Cs₂CO₃110+16 - 2445 - 60%

Data reflects standardized benchmarking conditions (1.0 equiv halide, 1.2 equiv phenylboronic acid, 3.0 equiv base, 5 mol% Pd).

Reactivity I Methyl 5-iodo-2-(methylamino)benzoate BDE ~67.2 kcal/mol Fast Rapid Oxidative Addition (High Yield at 60°C) I->Fast Preferred Pathway Br Methyl 5-bromo-2-(methylamino)benzoate BDE ~82.6 kcal/mol Med Moderate Oxidative Addition (Requires 90°C) Br->Med Viable Alternative Cl Methyl 5-chloro-2-(methylamino)benzoate BDE ~96.0 kcal/mol Slow Sluggish Oxidative Addition (Requires >110°C + Special Ligands) Cl->Slow Challenging Pathway

Logical relationship between carbon-halogen bond dissociation energies and coupling reactivity.

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It incorporates explicit causality for each step and analytical checkpoints to prevent the propagation of failed reactions.

Workflow A 1. Reagent Assembly Aryl Iodide + Boronic Acid + Base B 2. Oxidative Addition Formation of Pd(II) Aryl Complex A->B Catalyst Activation C 3. Transmetalation Transfer of Aryl Group from Boron B->C Rate-determining for Cl/Br D 4. Reductive Elimination C-C Bond Formation C->D Base Facilitated D->B Pd(0) Regeneration E 5. LC-MS Validation Confirm Product Mass (Self-Validation) D->E Product Release

Catalytic workflow of the Suzuki-Miyaura cross-coupling with self-validation checkpoints.

Step-by-Step Methodology

1. Reagent Assembly & Solvent Selection

  • Action: In a dry Schlenk flask, combine methyl 5-iodo-2-(methylamino)benzoate (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dppf) (0.05 equiv). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Causality: The bidentate dppf ligand forces a cis-coordination geometry on the Pd center, vastly accelerating the final reductive elimination step. The biphasic Dioxane/H₂O solvent system is critical: dioxane provides solubility for the organic substrates, while water dissolves the inorganic base and accelerates transmetalation by converting the boronic acid into a highly reactive boronate complex.

2. Strict Deoxygenation

  • Action: Sparge the reaction mixture with ultra-pure N₂ or Argon for 15 minutes prior to heating.

  • Causality: Molecular oxygen is a potent poison for cross-coupling. It rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, permanently halting the catalytic cycle before oxidative addition can occur.

3. Thermal Activation

  • Action: Heat the mixture to 60°C and stir vigorously for 2–4 hours.

  • Causality: Because the C–I bond is exceptionally weak[3], 60°C provides sufficient thermal energy to overcome the oxidative addition barrier without triggering thermal degradation of the catalyst or promoting unwanted side reactions (such as protodehalogenation).

4. In-Process Validation (The Self-Validating Checkpoint)

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

  • Validation Logic:

    • Success Indicator: Disappearance of the starting material mass ( m/z 292.1 [M+H]⁺) and appearance of the target biaryl product ( m/z 242.1 [M+H]⁺).

    • Failure Indicator (Protodehalogenation): If a mass of m/z 166.1 appears, the Pd-aryl intermediate is abstracting a proton instead of transmetalating. Correction: Increase the water content or switch to a stronger base (e.g., Cs₂CO₃) to accelerate transmetalation.

    • Failure Indicator (Homocoupling): If a mass of m/z 155.1 (biphenyl) appears, the boronic acid is oxidizing. Correction: Ensure stricter degassing protocols.

5. Workup and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Oxidative Addition of Polar Reagents Source: Chemistry LibreTexts URL:[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL:[Link]

  • WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Source: Google Patents URL

Sources

Validation

Analytical Reference Standards for Methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2): A Comparative Performance Guide

As a Senior Application Scientist specializing in pharmaceutical intermediates and cross-coupling methodologies, I frequently encounter synthetic bottlenecks stemming from sub-optimal starting materials. In the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates and cross-coupling methodologies, I frequently encounter synthetic bottlenecks stemming from sub-optimal starting materials. In the development of kinase inhibitors—specifically Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) inhibitors—the integrity of your building blocks dictates the success of your downstream API[1].

This guide provides an objective, data-driven comparison of methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2) against its structural alternatives, detailing the causality behind its superior performance in complex syntheses, and establishing self-validating analytical protocols for its certification[2].

Structural & Reactivity Comparison: Why CAS 736990-24-2?

When designing a synthetic route for anthranilate-derived scaffolds, chemists typically evaluate three primary halogenated building blocks. The choice of halogen (Iodo vs. Bromo) and the amine substitution (Methylamino vs. Primary Amino) fundamentally alters the thermodynamic landscape of the synthesis.

The Alternatives
  • Target Compound: Methyl 5-iodo-2-(methylamino)benzoate (CAS 736990-24-2)

  • Alternative A (Non-methylated): Methyl 2-amino-5-iodobenzoate

  • Alternative B (Bromo-analog): Methyl 5-bromo-2-(methylamino)benzoate

Mechanistic Causality in Route Selection
  • The N-Methyl Advantage (vs. Alternative A): Pre-installing the N-methyl group in CAS 736990-24-2 eliminates the need for a late-stage reductive amination. Late-stage N-alkylation of aniline derivatives often suffers from over-alkylation (forming tertiary amines) and requires harsh conditions that can hydrolyze the adjacent methyl ester. By utilizing CAS 736990-24-2, the critical methyl moiety required for kinase hinge-binding is secured from step one.

  • The Iodo Advantage (vs. Alternative B): In Palladium-catalyzed Suzuki-Miyaura cross-couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. The Carbon-Iodine bond dissociation energy (~280 kJ/mol) is significantly lower than the Carbon-Bromine bond (~340 kJ/mol). This allows CAS 736990-24-2 to undergo oxidative addition at milder temperatures (80°C), preventing the thermal degradation and proto-dehalogenation side-reactions commonly seen with the bromo-analog[1].

Table 1: Reactivity & Performance Comparison in Miyaura Borylation

Conditions: 1.1 eq bis(pinacolato)diboron, 3.0 eq KOAc, DMSO, 12 hours.

CompoundHalogenAmine TypeCatalyst RequiredOptimal TempConversion Yield (%)Impurity Profile
CAS 736990-24-2 IodoSecondary (N-Me)3 mol% PdCl2(dppf)80°C96.5% <1.0% Des-iodo
Alternative A IodoPrimary (NH2)3 mol% PdCl2(dppf)80°C88.2%~5% N-borylation
Alternative B BromoSecondary (N-Me)5 mol% PdCl2(dppf)110°C74.0%~12% De-brominated

Experimental Workflows & Self-Validating Protocols

To guarantee the reliability of CAS 736990-24-2 as an analytical reference standard, the validation protocol must be a closed, self-validating system. This means the method inherently proves its own accuracy through System Suitability Criteria (SSC).

Protocol A: HPLC-UV/MS Purity Validation

Causality: A slow gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) is mandatory. The TFA ensures complete protonation of the secondary amine, preventing interaction with residual silanols on the stationary phase, which causes peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of CAS 736990-24-2 in 10 mL of LC-MS grade Acetonitrile (1.0 mg/mL). Sonicate for 5 minutes.

  • Column Selection: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS Grade Water

    • Solvent B: 0.1% TFA in LC-MS Grade Acetonitrile

  • Gradient Program: 5% B to 95% B over 15 minutes; isocratic hold at 95% B for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Positive Electrospray Ionization (ESI+) MS.

  • Self-Validation (SSC): The run is only valid if the tailing factor of the main peak is ≤ 1.2, and the resolution between the main peak (m/z 292 [M+H]+) and the des-iodo impurity peak (m/z 166 [M+H]+) is ≥ 2.5.

Validation V1 Reference Standard Batch Qualification V2 HPLC-UV/MS (Purity & Mass) V1->V2 V3 qNMR (Structural Integrity) V1->V3 V4 Karl Fischer (Water Content) V1->V4 V5 Certified Reference Material (CRM) V2->V5 >99.5% Purity SSC Met V3->V5 Assay >99.0% V4->V5 <0.5% Water

Self-validating analytical workflow for certifying CAS 736990-24-2 reference standards.

Protocol B: Application in Suzuki-Miyaura Borylation

To prove the functional viability of the reference standard, it is subjected to a borylation reaction to form the intermediate required for MK-2 inhibitors[1].

Step-by-Step Methodology:

  • Reagent Charging: In a rigorously dried Schlenk flask, combine Methyl 5-iodo-2-(methylamino)benzoate (2.78 g, 9.55 mmol), bis(pinacolato)diboron (2.67 g, 10.51 mmol), and Potassium Acetate (2.81 g, 28.65 mmol)[1].

  • Solvent Addition: Add 25 mL of anhydrous DMSO. Causality: DMSO provides excellent solubility for both the polar organic substrate and the inorganic base (KOAc), while stabilizing the active Pd(0) species during the catalytic cycle.

  • Degassing (Critical Step): Purge the solution with ultra-pure Argon for 15 minutes. Causality: Molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of the boronic ester, severely depressing yields.

  • Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (209.6 mg, 0.29 mmol)[1]. Causality: The bidentate dppf ligand possesses a large bite angle, which sterically accelerates the challenging reductive elimination step to form the Carbon-Boron bond.

  • Reaction: Heat to 80°C overnight. Monitor by the HPLC method described in Protocol A.

G N1 CAS 736990-24-2 (Starting Material) N2 Miyaura Borylation PdCl2(dppf), KOAc N1->N2 Bis(pinacolato)diboron N3 Boronate Ester Intermediate N2->N3 80°C, DMSO N4 Suzuki-Miyaura Cross-Coupling N3->N4 Aryl Halide, Base N5 MK-2 Inhibitor Scaffold N4->N5 Target Assembly

Synthetic workflow of MK-2 inhibitor scaffolds utilizing CAS 736990-24-2 via Suzuki coupling.

Accelerated Stability Data

A high-quality analytical reference standard must maintain its integrity over time. Table 2 outlines the accelerated stability profile of CAS 736990-24-2 when stored under ICH guidelines (40°C / 75% Relative Humidity).

Table 2: Accelerated Stability Profiling (40°C / 75% RH)
TimepointVisual AppearanceHPLC Purity (a/a %)Water Content (KF)Major Degradant Identified
Initial (T=0) Off-white powder99.8%0.12%None
1 Month Off-white powder99.8%0.15%None
3 Months Pale yellow powder99.6%0.28%Free acid (Ester hydrolysis)
6 Months Pale yellow powder99.3%0.45%Free acid (0.4%)

References

  • Google Patents. (2004). WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-iodo-2-(methylamino)benzoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-iodo-2-(methylamino)benzoate. As a halogenated aromatic amine, this compound requires specific handling protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-iodo-2-(methylamino)benzoate. As a halogenated aromatic amine, this compound requires specific handling protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment & Chemical Profile: Understanding the Compound

A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. Methyl 5-iodo-2-(methylamino)benzoate is a multi-functional molecule, and its hazards are derived from its constituent parts: the iodinated aromatic ring and the methylamino group.

The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, it is imperative to treat it as a hazardous substance, exercising caution appropriate for its chemical class. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[2]

Property Identifier / Value Significance for Disposal
Chemical Class Halogenated Organic Compound, Aromatic AmineDictates waste stream segregation. Halogenated organics are regulated and typically require high-temperature incineration.[3][4]
Physical Form Solid / PowderReduces the risk of vapor inhalation compared to a liquid, but fine powders can be easily inhaled.[1]
Primary Hazards Potential irritant, harmful if swallowed, environmental hazard.Requires appropriate PPE and containment. Must not be disposed of via sewer or general waste to prevent environmental release.[5][6]
Incompatibilities Strong acids, strong oxidizing agents.The amine group is basic and will react exothermically with acids. Aromatic amines can react violently with strong oxidizers.[7] Must be segregated from these materials.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound in any capacity, including for disposal, ensure the following PPE is in use. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection : Always wear approved safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection : Wear nitrile gloves. If prolonged contact is anticipated, consult a glove compatibility chart. Change gloves immediately if they become contaminated.[1]

  • Body Protection : A standard, fastened lab coat is required to protect from incidental contact.[8]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions. Methyl 5-iodo-2-(methylamino)benzoate is classified as a Halogenated Organic Waste .[3] This is due to the presence of the carbon-iodine bond.[9][10]

This waste must be kept separate from:

  • Non-halogenated organic wastes (e.g., acetone, hexane, methanol).[3]

  • Aqueous inorganic wastes (e.g., acid and base solutions).[11]

  • Strong oxidizing agents .

The following diagram illustrates the decision-making workflow for proper segregation.

G start Waste Generated: Methyl 5-iodo-2-(methylamino)benzoate is_halogenated Does the compound contain a Carbon-Halogen bond (F, Cl, Br, I)? start->is_halogenated halogenated_stream Segregate into: HALOGENATED ORGANIC WASTE STREAM is_halogenated->halogenated_stream  Yes non_halogenated Segregate as Non-Halogenated Waste is_halogenated->non_halogenated  No final_container Transfer to a designated, properly labeled Halogenated Organic Waste container. halogenated_stream->final_container

Caption: Waste segregation decision workflow for Methyl 5-iodo-2-(methylamino)benzoate.

Step-by-Step Disposal Protocol

Follow this protocol for the collection and disposal of waste containing Methyl 5-iodo-2-(methylamino)benzoate.

Step 1: Container Selection
  • Compatibility : The waste container must be constructed of a material compatible with the chemical. The original container is often the best choice for storing waste.[2] Otherwise, use a clearly marked, clean container designated for halogenated organic waste.

  • Condition : The container must be in good condition, free of leaks, cracks, or external residue.[12]

  • Lid : The container must have a tightly sealing lid.[13]

Step 2: Waste Collection & Labeling
  • Solid Waste : Collect solid waste, including contaminated items like weigh boats and paper towels, in a designated container. Keep this separate from liquid waste.[11]

  • Liquid Waste : If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with other waste streams.

  • Labeling : The moment waste is first added to the container, it must be labeled. The label must be fully completed and include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste Methyl 5-iodo-2-(methylamino)benzoate". Do not use abbreviations.

    • The approximate quantity or concentration.

    • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).[11]

    • The date the waste was first added (accumulation start date).[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14]

  • Containment : The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[12]

  • Closure : Keep the waste container closed at all times except when actively adding waste.[12][14] This is a critical safety and regulatory requirement to prevent the release of vapors.

Step 4: Arranging for Professional Disposal
  • Contact EHS : Once the container is full or has reached the institutional time limit for accumulation (e.g., 9-12 months), contact your institution's Environmental Health & Safety (EHS) or equivalent office to schedule a pickup.[12][13]

  • Do Not Dispose On-Site : Never dispose of this chemical down the drain or in the regular trash.[15] Evaporation in a fume hood is also not a permissible disposal method.[2]

  • Licensed Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service, which will handle the final treatment, typically via regulated incineration.[1][16]

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and preparedness is key.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing Methyl 5-iodo-2-(methylamino)benzoate".

    • Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[2][12]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Minimization & Environmental Stewardship

In line with modern laboratory best practices, always strive to minimize waste generation.

  • Source Reduction : Order only the quantity of chemical required for your research to avoid generating excess, unused material.[14]

  • Inventory Management : Maintain a clear and updated inventory of your chemicals to prevent ordering duplicates.[14]

  • Iodine Recycling : For facilities that generate large streams of iodine-containing waste, recycling may be a viable option. Specialized companies can recover and purify iodine from industrial waste, supporting a circular economy.[17] While less common for small research labs, it represents an important sustainability consideration for larger-scale operations.[17]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. (2003). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. (2025). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]

  • Production Of Aromatic Amines . Chemcess. (2025). [Link]

  • Laboratory Chemical Waste Management Practices . Duke Safety. [Link]

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific (2-Methoxy-4-methylamino-benzoic acid methyl ester analog) . Chemcia Scientific. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. (2023). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. (2000). [Link]

  • Iodine Waste Recycling Program . Mitsui Plastics, Inc. [Link]

  • Iodine Disposal For Businesses . Collect and Recycle. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine . Duke University. (2018). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

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Handling

The Definitive Safety and Handling Guide for Methyl 5-iodo-2-(methylamino)benzoate

As a Senior Application Scientist, I designed this guide to move beyond standard Safety Data Sheets (SDS). For drug development professionals and synthetic chemists, knowing what to wear is insufficient; understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this guide to move beyond standard Safety Data Sheets (SDS). For drug development professionals and synthetic chemists, knowing what to wear is insufficient; understanding the causality behind these safety protocols ensures a robust, self-validating laboratory environment.

Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2) is a highly versatile halogenated building block[1]. It is most prominently utilized in the synthesis of advanced pharmaceutical intermediates, specifically in the development of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) inhibitors[2]. Because of its specific functional groups—an aryl iodide, a secondary amine, and an ester—it requires precise environmental controls and rigorous personal protective equipment (PPE).

Hazard Profile & Physicochemical Causality

To handle this compound safely, one must understand the relationship between its molecular structure and its macroscopic hazards. The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to UV light or elevated temperatures, leading to the generation of reactive iodine radicals. Furthermore, the secondary amine is prone to photo-oxidation.

Table 1: Quantitative Data, Hazard Statements, and Operational Causality

Property / HazardValue / SpecificationCausality / Operational Impact
CAS Number 736990-24-2Unique identifier for SDS retrieval and digital inventory tracking[1].
Molecular Weight 291.09 g/mol Required for precise stoichiometric calculations during cross-coupling[1].
Storage Temperature 2-8°CPrevents thermal degradation and premature cleavage of the photolabile C-I bond[1].
Storage Atmosphere Inert (Argon/N2), DarkMitigates photo-oxidation of the amine and UV-induced dehalogenation[1].
H302 Harmful if swallowedMandates strict prohibition of eating/drinking; requires thorough handwashing[1].
H315 / H319 Causes skin/eye irritationRequires minimum 0.11mm nitrile gloves and snug-fitting safety goggles[1].
H335 May cause respiratory irritationWeighing must be performed in a calibrated fume hood to prevent inhalation[1].
Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist. Each piece of equipment serves as a targeted barrier against specific chemical interactions.

  • Respiratory Protection (N95/P100 Particulate Respirator): Causality: This compound is a fine powder. Static electricity during weighing can cause the powder to aerosolize. Inhalation directly interacts with the mucous membranes, triggering the H335 respiratory irritation hazard[1].

  • Hand Protection (Nitrile Gloves, >0.11 mm): Causality: The lipophilic nature of the methyl ester allows it to permeate standard latex. Nitrile provides a superior chemical barrier against dermal absorption (H315)[1]. Pro-Tip: Double-glove during reaction workups, as solvents like DMSO act as aggressive penetration enhancers.

  • Eye Protection (Chemical Splash Goggles): Causality: Standard safety glasses leave the orbital bone exposed to airborne dust. Snug-fitting goggles are required to prevent severe eye irritation (H319)[1].

  • Body Protection (Flame-Resistant Lab Coat): Causality: Protects against accidental spills during the highly flammable solvent extraction phases of downstream workflows.

Biological Context: The MK-2 Signaling Pathway

Understanding the end-goal of your synthesis fosters a culture of precision. Methyl 5-iodo-2-(methylamino)benzoate is a critical precursor for MK-2 inhibitors[2]. MK-2 is a downstream target of p38 MAPK, playing a pivotal role in the production of pro-inflammatory cytokines like TNF-α.

Pathway Stress Cellular Stress & Cytokines p38 p38 MAPK (Active) Stress->p38 MK2 MK-2 Kinase (Target) p38->MK2 Phosphorylates HSP27 HSP27 Phosphorylation MK2->HSP27 TNFa TNF-α Production MK2->TNFa Inhibitor MK-2 Inhibitor (Synthesized) Inhibitor->MK2 Blocks

Figure 1: p38 MAPK/MK-2 signaling pathway and targeted inhibition.

Self-Validating Operational Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical handling of this compound, below is a self-validating, step-by-step protocol for a standard palladium-catalyzed Suzuki-Miyaura cross-coupling, a common reaction used to build the MK-2 inhibitor scaffold[2].

Step 1: Apparatus Preparation & Purging

  • Action: Flame-dry a Schlenk flask, then subject it to three vacuum-argon cycles.

  • Causality: Palladium catalysts are highly sensitive to atmospheric oxygen, which rapidly oxidizes active Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

Step 2: Reagent Handling (Inside Fume Hood)

  • Action: Don full PPE. Weigh 1.0 equivalent of Methyl 5-iodo-2-(methylamino)benzoate (CAS: 736990-24-2)[1] and 1.1 equivalents of the corresponding aryl boronic acid. Transfer immediately to the purged flask.

  • Causality: The 10% excess of the boronic species compensates for potential protodeboronation side-reactions caused by trace moisture.

Step 3: Catalyst and Base Addition

  • Action: Add 0.03 eq of PdCl2(dppf) and 3.0 eq of Potassium Acetate[2].

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Potassium acetate acts as a mild base to facilitate transmetalation without hydrolyzing the sensitive methyl ester on the starting material.

Step 4: Solvent Addition and Reaction

  • Action: Inject anhydrous, degassed DMSO (10 mL/mmol). Heat to 80°C for 12 hours under a positive Argon pressure[2].

  • Causality: DMSO provides excellent solubility for both the organic substrates and the inorganic base. Degassing prevents oxygen-mediated homocoupling of the boronic acid.

Step 5: Self-Validation (In-Process Control)

  • Action: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

  • Causality: This makes the protocol self-validating. The disappearance of the m/z 292 [M+H]+ peak confirms the complete consumption of the aryl iodide, preventing premature workup and yield loss.

Step 6: Quenching and Extraction

  • Action: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) and brine.

  • Causality: DMSO must be thoroughly removed into the aqueous layer, as residual DMSO will severely interfere with downstream silica gel chromatography.

Workflow Start Storage Retrieval (2-8°C, Dark, Inert) Weighing Weighing & Transfer (Fume Hood, PPE) Start->Weighing Maintain cold chain Reaction Suzuki Coupling (Pd Catalyst, 80°C) Weighing->Reaction Inert atmosphere Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup LC-MS Validation Waste Halogenated Waste Disposal Workup->Waste Segregate waste

Figure 2: Operational workflow for Suzuki coupling and halogenated waste disposal.

Disposal & Decontamination Plan

The presence of the iodine atom dictates strict disposal protocols.

  • Halogenated Waste Segregation: All unreacted starting material, iodinated byproducts, and the aqueous washes from the Suzuki coupling must be disposed of in clearly labeled "Halogenated Organic/Aqueous Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or standard alkanes) can lead to highly exothermic reactions, equipment corrosion in incinerators, and severe regulatory fines from environmental protection agencies.

  • Spill Protocol: If the solid powder is spilled, do not dry sweep, as this aerosolizes the irritant. Use anti-static tools to gently collect the bulk powder, then wipe the area with a damp cloth (water/ethanol). Dispose of the cloth in a solid hazardous waste bin.

References
  • Title: WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.

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